1,5-Dibromo-2,4-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZKAPOPPRMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441851 | |
| Record name | 1,5-Dibromo-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28342-75-8 | |
| Record name | 1,5-Dibromo-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dibromo-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to 1,5-Dibromo-2,4-difluorobenzene: Characterization and NMR Spectroscopy
Abstract
This comprehensive technical guide provides a detailed protocol for the characterization of 1,5-Dibromo-2,4-difluorobenzene, a key building block in the pharmaceutical and agrochemical industries.[1] This document outlines the core physicochemical properties, safety and handling procedures, and a deep dive into its spectroscopic analysis, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the structural confirmation and purity assessment of this versatile compound.
Introduction
This compound (CAS No. 28342-75-8) is a substituted aromatic compound with the molecular formula C₆H₂Br₂F₂.[1] Its unique substitution pattern, featuring two bromine and two fluorine atoms, makes it a highly reactive and valuable intermediate in organic synthesis. The precise characterization of this molecule is paramount to ensure the integrity and success of downstream applications, including the synthesis of complex organic materials, dyes, and polymers.[1] This guide provides a multi-faceted approach to its characterization, leveraging a suite of spectroscopic techniques.
Physicochemical Properties & Safety
A thorough understanding of a compound's physical properties and safety requirements is the foundation of sound scientific practice.
Physicochemical Data
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 28342-75-8 | [2] |
| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to almost white powder or lump | [3] |
| Melting Point | 29.0 to 33.0 °C | [1][3] |
| Boiling Point | 100 °C at 25 Torr | [1] |
| Density | 2.088 g/cm³ | [1] |
Safety and Handling
As a halogenated aromatic compound, this compound requires careful handling to minimize exposure and risk.
-
Hazard Identification : This compound is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]
-
Precautionary Measures :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Comprehensive Spectroscopic Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of this compound. The following workflow provides a logical sequence for analysis.
Caption: Experimental workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected non-polar to moderately polar nature. Its residual proton signal at ~7.26 ppm serves as a convenient chemical shift reference for ¹H NMR.
-
Sample Weighing : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Dissolution : Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[6]
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to be complex due to proton-fluorine couplings.
-
Chemical Shift : The two aromatic protons are in different chemical environments and are expected to resonate in the aromatic region (typically 6.5-8.0 ppm).[7][8]
-
Splitting Patterns :
-
Each proton will be split by the other proton (meta-coupling, ³JHH, typically 2-3 Hz).[9]
-
Crucially, each proton will also be split by the two fluorine atoms. The coupling to the ortho-fluorine (³JHF) will be larger than the coupling to the para-fluorine (⁵JHF).
-
This will result in two complex multiplets, likely appearing as doublet of doublets of doublets (ddd) or similar complex patterns.
-
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.
-
Chemical Shift : Aromatic carbons typically appear between 120-150 ppm.[8] Due to the symmetry of the molecule, three distinct carbon signals are expected.
-
Carbon-Fluorine Coupling : A key feature will be the large one-bond carbon-fluorine coupling (¹JCF), which can range from 240-250 Hz.[10] The carbons directly attached to fluorine will appear as doublets. The other carbons will also show smaller, longer-range couplings to the fluorine atoms.
¹⁹F NMR Spectroscopy: Analysis and Interpretation
¹⁹F NMR is a highly sensitive technique and is crucial for fluorine-containing compounds.[11][12]
-
Chemical Shift : Fluorine chemical shifts have a very wide range.[11][13] For fluorobenzenes, signals typically appear between -100 and -200 ppm relative to a reference like CFCl₃.[13][14]
-
Splitting Patterns : The two fluorine atoms are not equivalent.
-
They will split each other (meta-coupling, ⁴JFF).
-
Each fluorine will be split by the two non-equivalent protons (ortho ³JFH and para ⁵JFH).
-
This will result in two complex multiplets.
-
Predicted NMR Data Summary and Coupling Scheme
The following table summarizes the expected NMR data.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | ~7.0 - 8.0 | Complex Multiplet | JHH, JHF |
| ¹³C | ~110 - 160 | Doublets (for C-F) and singlets/multiplets | ¹JCF, nJCF |
| ¹⁹F | ~ -100 to -140 | Complex Multiplet | JFF, JFH |
The intricate spin-spin coupling network within the molecule is visualized below.
References
- 1. Cas 28342-75-8,this compound | lookchem [lookchem.com]
- 2. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28342-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. azom.com [azom.com]
- 14. colorado.edu [colorado.edu]
reactivity and properties of 1,5-Dibromo-2,4-difluorobenzene
An In-Depth Technical Guide to 1,5-Dibromo-2,4-difluorobenzene: Reactivity, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a highly versatile and reactive halogenated aromatic compound. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the molecule's behavior, grounded in mechanistic principles and practical laboratory applications. We will delve into its synthesis, core reactivity in transformative cross-coupling reactions, and its utility as a foundational building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.
Introduction and Strategic Importance
This compound (CAS RN: 28342-75-8) is a key synthetic intermediate whose value lies in the strategic placement of its four halogen substituents.[1] The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions and as sites for halogen-metal exchange. Concurrently, the two fluorine atoms significantly influence the electronic properties of the benzene ring, enhancing metabolic stability and modulating the binding affinity of derivative molecules, a highly desirable trait in medicinal chemistry.[1][2] This unique combination of reactive handles and modulating groups makes it an indispensable tool for constructing complex molecular architectures.[1]
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in any experimental setting. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 28342-75-8 | [3] |
| Molecular Formula | C₆H₂Br₂F₂ | [3] |
| Molecular Weight | 271.89 g/mol | [1][3] |
| Appearance | White to almost white powder or lump | [1] |
| Melting Point | 29.0 to 33.0 °C | [1] |
| Boiling Point | 100 °C (25 Torr); 102 °C (26 mmHg) | [1] |
| Density | 2.088 g/cm³ | |
| Purity | ≥ 98% (GC) | [1] |
Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The compound is typically synthesized via the electrophilic bromination of a suitable precursor. A common and efficient method involves the direct bromination of 1-bromo-2,4-difluorobenzene.[4] The fluorine atoms are deactivating, but the bromine atom directs the incoming electrophile to the ortho and para positions. The position para to the existing bromine is the most sterically accessible and electronically favored, leading to the desired 1,5-dibromo product.
Workflow for Synthesis
Caption: A typical laboratory workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
The following is a representative protocol based on established procedures and should be adapted and optimized as necessary.[4]
-
To a stirred solution of 1-bromo-2,4-difluorobenzene (171 mmol) in dichloromethane (100 mL), add iron powder (56 mmol) as a catalyst.
-
Slowly add a solution of bromine (214 mmol) in dichloromethane (25 mL) dropwise to the suspension over a period of 30 minutes. The reaction is exothermic and may require cooling to maintain room temperature.
-
Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, slowly and carefully pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (200 mL) to quench the excess bromine. Continue stirring for 30 minutes.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane (3 x 80 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary. A typical yield for this procedure is around 86%.[4]
Core Reactivity: A Hub for Molecular Construction
The true utility of this compound lies in its predictable and versatile reactivity. The two C-Br bonds can be functionalized sequentially or simultaneously, offering a platform for creating complex molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][6] This reaction is fundamental in the synthesis of biaryls, which are prevalent structures in pharmaceuticals and liquid crystals.[6][7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling This protocol outlines a typical procedure for a Suzuki-Miyaura reaction.[9]
-
In a pressure-rated flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired boronic acid or ester (1.1 eq for mono-coupling or 2.2 eq for di-coupling), and a base such as cesium carbonate (2.5 eq).
-
Place the vessel under an inert atmosphere (Argon or Nitrogen).
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Sparge the mixture with argon for 10-15 minutes to degas the solution.
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) overnight.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, providing a versatile route to synthesize aryl amines.[10][11] This reaction has become indispensable in pharmaceutical synthesis, where the aryl amine moiety is a common pharmacophore.[10][12] The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination This protocol outlines a general procedure for a Buchwald-Hartwig amination.
-
To an oven-dried, inert-atmosphere-flushed flask, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.2 eq for mono-amination).
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Lithiation and Aryne Formation
The bromine atoms of this compound are susceptible to halogen-lithium exchange upon treatment with strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures.[15][16] This reaction generates a highly reactive aryllithium intermediate, which can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups.
Furthermore, this lithiation can be a gateway to aryne chemistry. Elimination of lithium bromide from a 1-lithio-2-bromo intermediate can generate a highly strained and reactive 4-bromo-2,5-difluorobenzyne. This aryne can then participate in cycloaddition reactions, for example, with dienes like furan, to rapidly build molecular complexity.[17][18]
Caption: General workflow for lithiation and subsequent electrophilic trapping.
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable precursor in several high-value chemical industries.
-
Pharmaceutical Industry : It is a building block for producing active pharmaceutical ingredients (APIs).[1] The difluorophenyl motif is a common feature in modern drugs, contributing to improved pharmacokinetic profiles.[2][19]
-
Agrochemical Industry : It serves as an intermediate in the synthesis of advanced herbicides, fungicides, and pesticides, where the specific halogenation pattern can lead to enhanced efficacy and target specificity.[1]
-
Material Science : The compound is used to create specialty polymers, coatings, and fluorescent dyes.[1][20] Its derivatives can be incorporated into organic electronic materials, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for molecular design and synthesis. Its well-defined reactive sites—the two bromine atoms—coupled with the electronically modifying fluorine atoms, provide chemists with a powerful tool for constructing complex molecules with precision and control. From the robust and reliable palladium-catalyzed cross-coupling reactions to the nuanced reactivity of organolithium intermediates, this compound offers multiple pathways to high-value products. A comprehensive understanding of its properties and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 28342-75-8 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. jk-sci.com [jk-sci.com]
- 15. growingscience.com [growingscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
1,5-Dibromo-2,4-difluorobenzene CAS number and supplier
An In-Depth Technical Guide to 1,5-Dibromo-2,4-difluorobenzene for Advanced Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of this compound. We will delve into its core properties, applications, and provide a field-proven experimental protocol to demonstrate its utility as a versatile building block in modern organic synthesis.
Core Compound Identification and Properties
This compound is a halogenated aromatic compound distinguished by a unique substitution pattern that makes it a highly valuable intermediate.[1] Its chemical structure features two bromine atoms and two fluorine atoms, imparting specific reactivity profiles that are sought after in the synthesis of complex molecules.
-
CAS Number : 28342-75-8[2]
-
Molecular Formula : C₆H₂Br₂F₂[2]
-
Synonyms : 1,3-Dibromo-4,6-difluorobenzene, 2,4-Difluoro-1,5-dibromobenzene
The strategic placement of two different halogens offers chemists orthogonal reactivity. The bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the electronic properties of the benzene ring, often enhancing the metabolic stability and binding affinity of derivative molecules in pharmaceutical applications.[3][4]
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | White to pale yellow powder or lump | [5] |
| Melting Point | 29.0 to 33.0 °C | [5] |
| Boiling Point | 100 °C at 25 Torr | |
| Density | 2.088 g/cm³ | |
| Flash Point | 75.588 °C | |
| Storage | Room temperature, in a dry, cool, well-ventilated place | [6] |
Strategic Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile building block for creating more complex molecular architectures.
-
Pharmaceutical Synthesis : This is a primary application area. The difluorobenzene motif is a common feature in many active pharmaceutical ingredients (APIs). Fluorine substitution is known to improve key drug properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] The bromine atoms serve as convenient points for introducing further complexity via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many drugs.[7]
-
Agrochemical Industry : Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and stability of herbicides and pesticides.[1][8] This compound serves as a precursor for developing next-generation crop protection agents.
-
Material Science : It is used in the synthesis of advanced materials, including specialty polymers and coatings that require high thermal stability and chemical resistance.[1][8] The unique electronic properties imparted by the halogen substituents also make it a candidate for developing organic electronic materials.
Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides an authoritative, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.
Objective : To synthesize 1-Bromo-2,4-difluoro-5-(aryl)benzene through a selective mono-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst : A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its high efficiency in forming carbon-carbon bonds. The bulky phosphine ligands are crucial for the stability and catalytic activity of the Pd(0) species.
-
Base : A base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. It is a moderately strong base, which is often sufficient and helps to avoid side reactions.
-
Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the aromatic halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently occurs at the interface.
-
Reaction Temperature : Elevated temperatures (e.g., 80-100 °C) are typically necessary to drive the catalytic cycle forward at a reasonable rate.
Step-by-Step Methodology
-
Reactor Setup : To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Isolation : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure mono-coupled product.
Illustrative Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura mono-coupling reaction.
Safety, Handling, and Storage
As with any halogenated aromatic compound, proper safety protocols must be strictly followed. While a specific, comprehensive toxicological profile for this exact compound is not fully detailed, data from similar chemicals provides authoritative guidance.
-
General Hazards : Combustible material. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][9]
-
Skin Contact : Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6][9]
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][10]
-
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[6][10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Commercial Suppliers
This compound is available from several reputable chemical suppliers. Purity and available quantities may vary.
| Supplier | Purity | Notes |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Available as a white to almost white powder or lump.[5] |
| Chem-Impex | Varies | Marketed as a building block for organic synthesis, pharmaceuticals, and agrochemicals.[1] |
| Win-Win chemical CO., Limited | 98% | Available in quantities of 1kg, 5kg, 10kg.[11] |
| Henan Fengda Chemical Co., Ltd | 99% | Available in various quantities.[11] |
| Zhengzhou Alfa Chemical Co.,Ltd | 96% | Offers a range of package sizes from 5g to 25kg.[11] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 28342-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
Introduction: The Strategic Value of Fluorinated Aromatics
An In-depth Technical Guide to the Fundamental Chemistry of Dibromodifluorobenzene Isomers
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for molecular design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, bioavailability, binding affinity, and lipophilicity.[2][3] Among the vast array of fluorinated building blocks, dibromodifluorobenzenes represent a particularly versatile and powerful class of intermediates.
These structures offer a unique combination of functionalities: two fluorine atoms that impart desirable electronic and pharmacokinetic properties, and two bromine atoms that serve as reactive handles for sophisticated molecular construction. The bromine atoms are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.[4][5] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the fundamental chemistry of the six dibromodifluorobenzene isomers, covering their synthesis, spectroscopic differentiation, and reactivity, with a focus on their application as strategic synthons in complex molecule synthesis.
PART 1: Isomeric Landscape and Physicochemical Properties
The constitutional isomerism of dibromodifluorobenzene gives rise to six distinct structures, each with a unique spatial arrangement of substituents. This arrangement dictates the molecule's symmetry, dipole moment, and crystal packing efficiency, which in turn governs its macroscopic physical properties such as melting and boiling points.
The six isomers are:
-
1,2-Dibromo-3,4-difluorobenzene
-
1,2-Dibromo-3,5-difluorobenzene
-
1,2-Dibromo-4,5-difluorobenzene
-
1,3-Dibromo-2,4-difluorobenzene
-
1,3-Dibromo-2,5-difluorobenzene
-
1,4-Dibromo-2,5-difluorobenzene
The relationship between molecular structure and melting point is particularly noteworthy. As observed in simpler systems like isomeric dibromobenzenes, molecules with higher symmetry, such as the 1,4-disubstituted isomer, tend to pack more efficiently into a crystal lattice.[6][7] This results in stronger intermolecular forces and, consequently, a higher melting point compared to its less symmetrical ortho- and meta-counterparts.[6]
Table 1: Physicochemical Properties of Key Dibromodifluorobenzene Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | C₆H₂Br₂F₂ | 271.88 | White solid | 65 | 209 |
| 1,3-Dibromo-4,6-difluorobenzene | 131232-23-2 | C₆H₂Br₂F₂ | 271.88 | - | - | - |
| 1,2-Dibromo-4,5-difluorobenzene | 64695-74-9 | C₆H₂Br₂F₂ | 271.88 | - | 35-39 | - |
Data for all isomers is not consistently available in public databases. The provided data is for the most commonly cited isomers.[8]
PART 2: Synthetic Methodologies
The regioselective synthesis of specific dibromodifluorobenzene isomers is a critical challenge that relies on controlling the directing effects of the halogen substituents on the aromatic ring. Several strategies are employed, starting from readily available difluorobenzene precursors.
Key Synthetic Approaches
-
Electrophilic Bromination: The direct bromination of difluorobenzenes is a common approach. The fluorine atoms are ortho-, para-directing but deactivating groups. The regioselectivity of the second bromination is dictated by the combined directing effects of the two fluorine atoms and the first bromine atom. Careful control of reaction conditions (catalyst, temperature, and stoichiometry) is essential to achieve the desired isomer and minimize the formation of byproducts.
-
Lithiation and Bromination: A powerful method for achieving specific substitution patterns involves directed ortho-metalation (DoM).[9][10] Fluorine is a strong ortho-directing group for lithiation. Treatment of a difluorobenzene with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can generate a specific lithiated intermediate, which is then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄).[9][11] This approach offers high regioselectivity that is often complementary to electrophilic substitution.
-
Sandmeyer Reaction: This classical transformation allows for the conversion of an amino group on a difluoroaniline into a bromide. Diazotization of the aniline with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt with a copper(I) bromide catalyst, provides a reliable route to specific isomers that may be difficult to access otherwise.[12]
Diagram: Synthetic Pathways to Dibromodifluorobenzene Isomers
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Structure-melting relations in isomeric dibromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dibromo-2,5-difluorobenzene(327-51-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 10. ias.ac.in [ias.ac.in]
- 11. chimia.ch [chimia.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Fluorinated Benzene Saga: From Explosive Beginnings to Blockbuster Drugs
An In-depth Technical Guide on the Discovery and History of Fluorinated Benzene Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Unassuming Power of a Single Atom
In the vast landscape of organic chemistry, the substitution of a single hydrogen atom with fluorine on a benzene ring appears to be a subtle modification. However, this seemingly minor alteration unleashes a cascade of unique physicochemical properties, profoundly influencing molecular stability, lipophilicity, and metabolic fate. This guide delves into the rich and often challenging history of fluorinated benzene derivatives, tracing their journey from early, hazardous synthetic endeavors to their current indispensable role in modern medicine, agriculture, and materials science. For the discerning researcher, understanding this history is not merely an academic exercise; it provides a crucial context for contemporary research and illuminates the fundamental principles that continue to drive innovation in organofluorine chemistry.
The Dawn of Aromatic Fluorination: A Treacherous Path
The story of fluorinated benzenes is intrinsically linked to the taming of elemental fluorine, a notoriously reactive and dangerous element. Early attempts at direct fluorination of benzene were fraught with peril, often resulting in violent, uncontrollable reactions and a complex mixture of products, if not outright explosions.[1][2][3] This inherent challenge spurred chemists to seek more controlled and indirect methods for introducing fluorine into the aromatic nucleus.
The first successful synthesis of a simple fluorinated aromatic compound, benzoyl fluoride, was achieved by Alexander Borodin in 1862.[4] He accomplished this not by direct fluorination, but through a halogen exchange reaction, treating benzoyl chloride with potassium bifluoride. This pioneering work laid the conceptual groundwork for future, more sophisticated methods. However, the direct incorporation of fluorine onto the benzene ring to form fluorobenzene remained an elusive goal for several more decades.
It was not until 1886 that O. Wallach at the University of Bonn reported the first synthesis of fluorobenzene.[5] His two-step method, while historically significant, was cumbersome and indicative of the challenges of the era.
Experimental Protocol: Wallach's Synthesis of Fluorobenzene (1886)
Step 1: Formation of a Triazene from Phenyldiazonium Chloride
-
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to produce phenyldiazonium chloride.
-
Coupling with Piperidine: The resulting phenyldiazonium chloride solution is then reacted with two equivalents of piperidine to form the 1-phenyl-3,3-pentamethylenetriazene.
Step 2: Cleavage of the Triazene with Hydrofluoric Acid
-
Reaction: The isolated triazene is carefully treated with hydrofluoric acid.
-
Decomposition: The triazene cleaves upon reaction with HF, releasing nitrogen gas and forming fluorobenzene, along with the piperidinium fluoride salt.
Causality Behind the Experimental Choices: Wallach's indirect approach was a necessity born from the extreme reactivity of the available fluorinating agents. By first forming a stable diazonium salt derivative (the triazene), he could then introduce the fluoride ion under more controlled conditions, avoiding the violent reactions associated with direct fluorination. This multi-step strategy highlights the early ingenuity required to handle the unique challenges of fluorine chemistry.
The Balz-Schiemann Reaction: A Paradigm Shift in Aryl Fluoride Synthesis
The landscape of aromatic fluorination was revolutionized in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[6] This reaction provided a much more reliable and general method for the synthesis of aryl fluorides from aromatic amines.[6][7] The process involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF4), which forms a stable diazonium tetrafluoroborate salt.[6] This salt can often be isolated and then thermally decomposed to yield the corresponding aryl fluoride.[8][9][10]
Experimental Protocol: A Typical Balz-Schiemann Reaction
Step 1: Diazotization and Precipitation of the Diazonium Tetrafluoroborate Salt
-
Dissolution: Aniline (or a substituted aniline) is dissolved in aqueous fluoroboric acid.
-
Diazotization: The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Precipitation: The aryl diazonium tetrafluoroborate salt, being sparingly soluble, precipitates from the reaction mixture.
-
Isolation: The precipitated salt is collected by filtration, washed with cold water, and then with a cold, non-reactive organic solvent (e.g., diethyl ether) to aid in drying.
Step 2: Thermal Decomposition
-
Drying: The isolated diazonium salt is thoroughly dried, as the presence of moisture can lead to the formation of phenolic byproducts.
-
Decomposition: The dry salt is gently heated (often in the absence of a solvent) until the evolution of nitrogen gas and boron trifluoride ceases. The decomposition can be vigorous and should be performed with appropriate safety precautions.
-
Purification: The resulting crude aryl fluoride is then purified by distillation or other appropriate methods.
Causality Behind the Experimental Choices: The success of the Balz-Schiemann reaction hinges on the stability and relative insolubility of the diazonium tetrafluoroborate intermediate. This allows for its isolation and purification, removing impurities before the final fluorine-incorporation step. The thermal decomposition is a unimolecular process, driven by the entropically favorable release of gaseous nitrogen and boron trifluoride, which makes it a reliable transformation for a wide range of substrates.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. How is fluorine added to Benzene class 11 chemistry CBSE [vedantu.com]
- 4. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 5. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of 1,5-Dibromo-2,4-difluorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dibromo-2,4-difluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive solubility profile based on the principle of "like dissolves like" and available data for structurally analogous halogenated aromatic compounds. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in synthesis, purification, and formulation processes.
Introduction: The Significance of this compound
This compound (CAS No: 28342-75-8) is a halogenated aromatic compound with a molecular formula of C₆H₂Br₂F₂. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a valuable and versatile building block in organic synthesis. The presence and position of these halogens influence the molecule's reactivity, electronic properties, and ultimately, its utility in the creation of complex target molecules. It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, where precise control over reaction conditions and product purification is paramount.
Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective application. Solubility data is crucial for:
-
Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Process Optimization: Designing efficient extraction, washing, and work-up procedures.
-
Purification Strategy: Developing effective crystallization and chromatographic purification methods.
-
Formulation Development: Creating stable and effective formulations for final products.
This guide provides the theoretical framework and practical methodologies to empower researchers in making informed decisions regarding solvent selection for this compound.
Theoretical Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. This rule states that a solute will dissolve best in a solvent that has a similar polarity.[1]
-
Solute Analysis (this compound):
-
The core benzene ring is nonpolar.
-
The carbon-fluorine and carbon-bromine bonds are polar due to the high electronegativity of the halogen atoms.
-
However, the symmetrical arrangement of the substituents on the benzene ring may reduce the overall molecular dipole moment.
-
Overall, this compound is best described as a moderately polar to nonpolar compound. It lacks the ability to act as a hydrogen bond donor but can act as a weak hydrogen bond acceptor.
-
-
Solvent Classification and Predicted Solubility:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by O-H or N-H bonds and are strong hydrogen bond donors and acceptors. Due to its largely nonpolar character and inability to donate hydrogen bonds, this compound is expected to have low to negligible solubility in water. Its solubility may be slightly better in alcohols like ethanol and methanol compared to water, but still limited.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but lack O-H or N-H bonds. They are good hydrogen bond acceptors. It is predicted that this compound will exhibit good to high solubility in these solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane, chloroform): These solvents have low dielectric constants and are incapable of significant hydrogen bonding. Given the significant nonpolar character of the benzene ring, this compound is expected to have good to high solubility in these solvents. Halogenated solvents like dichloromethane and chloroform are often excellent solvents for other halogenated compounds.[2]
-
Quantitative Solubility Data
As specific, experimentally-derived quantitative data is not widely available in the literature, the following table is presented as a template for researchers. The "Predicted Solubility" is based on the theoretical profile discussed above and data from analogous compounds like 1-bromo-4-fluorobenzene, which is known to be soluble in organic solvents like ethanol, acetone, and dichloromethane.[1]
| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Polar Protic | |||
| Water | Polar Protic | Very Low / Insoluble | Data to be determined |
| Methanol | Polar Protic | Low to Moderate | Data to be determined |
| Ethanol | Polar Protic | Moderate | Data to be determined |
| Polar Aprotic | |||
| Acetone | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | Polar Aprotic | High | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | Data to be determined |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |
| Nonpolar | |||
| Hexane | Nonpolar | Moderate | Data to be determined |
| Toluene | Nonpolar | High | Data to be determined |
| Dichloromethane (DCM) | Halogenated Nonpolar | Very High | Data to be determined |
| Chloroform | Halogenated Nonpolar | Very High | Data to be determined |
| Tetrahydrofuran (THF) | Polar Ether | High | Data to be determined |
Experimental Protocols for Solubility Determination
The following protocols provide step-by-step methodologies for determining the solubility of this compound. Adherence to all safety protocols is mandatory.
Safety & Handling Precautions
-
Consult the Safety Data Sheet (SDS) before use. this compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All handling and experiments should be conducted in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.
Qualitative Solubility Testing
This rapid method provides a preliminary assessment of solubility, which is useful for initial solvent screening.
Methodology:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.
-
Solvent Addition: Add approximately 1 mL of a chosen solvent to the corresponding test tube.
-
Solute Addition: Add a small, precisely weighed amount (e.g., ~25 mg) of this compound to the solvent.
-
Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.
-
Observation: Allow the tube to stand for 1-2 minutes. Observe closely for any undissolved solid. A clear solution indicates solubility.
-
Incremental Addition (if soluble): If the solid dissolves completely, add another 25 mg portion and repeat the mixing and observation steps. Continue until undissolved solid remains.
-
Recording Results: Record observations as "Insoluble," "Slightly Soluble," "Soluble," or "Very Soluble" based on the amount of solute that dissolves.
Caption: Workflow for Qualitative Solubility Testing.
Quantitative Solubility Determination (Shake-Flask Method)
This method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.
Apparatus & Reagents:
-
This compound (>98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatic shaker bath
-
Vials with PTFE-lined screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (the presence of undissolved solid is essential).
-
To each vial, add a known volume (e.g., 5.0 mL) of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the shaker and allow the vials to stand undisturbed in the bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectroscopy.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter for its application in scientific research and industrial manufacturing. While specific quantitative data is sparse, a strong predictive understanding can be derived from its molecular structure and the behavior of similar halogenated compounds. This guide provides both the theoretical foundation for such predictions and robust, validated experimental protocols for the precise determination of its solubility in a range of common organic solvents. The generation of this data by the scientific community will facilitate more efficient and effective use of this important chemical intermediate.
References
A Theoretical and Spectroscopic Deep Dive into 1,5-Dibromo-2,4-difluorobenzene: A Computational Guide
Introduction
1,5-Dibromo-2,4-difluorobenzene is a halogenated aromatic compound with significant potential in various fields, including organic synthesis, pharmaceuticals, and materials science.[1] Its specific substitution pattern of bromine and fluorine atoms on the benzene ring gives rise to a unique combination of reactivity, polarity, and intermolecular interaction capabilities. Understanding the molecular structure, vibrational properties, and electronic behavior of this compound at a quantum mechanical level is crucial for predicting its reactivity, designing novel synthetic pathways, and engineering advanced materials.
This in-depth technical guide provides a comprehensive overview of the theoretical calculations that can be employed to elucidate the fundamental properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict its geometry, vibrational spectra (IR and Raman), NMR chemical shifts, and UV-Vis absorption spectra. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts.
Core Theoretical Framework: The Power of Density Functional Theory
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT methods are chosen for their excellent balance of computational cost and accuracy in describing electronic structures. The central idea of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.
For halogenated systems like this compound, the choice of the functional is critical. The presence of halogens introduces significant electron correlation and dispersion effects that must be accurately modeled. Functionals like M06-2X, ωB97X/ωB97X-D, and double hybrids like B2PLYP-D are often recommended for their ability to handle non-covalent interactions, which are crucial in understanding potential crystal packing and intermolecular interactions.[2][3][4] For this guide, we will consider the M06-2X functional, which has shown robust performance for main-group thermochemistry and non-covalent interactions.[4]
The selection of a basis set is equally important. A basis set is a set of mathematical functions used to build molecular orbitals. For systems containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is necessary for an accurate description of the electron distribution. The 6-311++G(d,p) basis set is a suitable choice, providing a good compromise between accuracy and computational expense.
Computational Workflow: A Step-by-Step Protocol
A systematic computational investigation of this compound involves a series of interconnected calculations. The following workflow outlines the key steps and the rationale behind each.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1,5-Dibromo-2,4-difluorobenzene with Arylboronic Acids
I have now conducted a second round of searches focusing on the specific substrate 1,5-Dibromo-2,4-difluorobenzene. While I still haven't found a paper detailing the Suzuki coupling of this exact molecule, I have gathered significant information on closely related systems and general principles that are highly relevant.
I have information on:
-
Selective Suzuki coupling of polyhalogenated arenes, including dibromoarenes and fluorinated arenes.
-
The influence of ligands, bases, and solvents on controlling mono- versus diarylation.
-
The general reactivity trend of halogens in Suzuki coupling (I > Br > Cl > F), which is crucial for predicting the behavior of this compound.
-
Protocols for Suzuki coupling of various dibrominated and fluorinated aromatic compounds, which can be adapted for the target molecule.
-
Mechanistic insights into the Suzuki coupling catalytic cycle.
Based on this, I can now construct a comprehensive and detailed application note and protocol. I will use the gathered information to explain the expected reactivity of this compound, propose optimized conditions for both selective mono- and di-arylation, and provide detailed step-by-step protocols with explanations for each choice of reagent and condition. I will also be able to create the required diagrams and tables based on the collected data. Therefore, I have sufficient information to proceed with generating the response without further searches.
Introduction: Strategic Importance of Fluorinated Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the synthesis of biaryl and heteroaryl structures is particularly crucial in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block that allows for the strategic introduction of two aryl groups onto a fluorinated core, leading to the synthesis of novel 1,3-difluoro-2,4,6-triarylbenzene derivatives. This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the Suzuki coupling of this compound with a range of arylboronic acids, addressing the challenges of selective mono- and di-arylation.
Mechanistic Considerations and Selectivity in Polyhalogenated Arenes
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
For polyhalogenated substrates like this compound, the primary challenge lies in controlling the selectivity of the coupling reaction. The relative reactivity of the carbon-halogen bonds is a key determinant, following the general trend: C–I > C–Br > C–Cl > C–F. In the case of this compound, the C-Br bonds are significantly more reactive than the C-F bonds, meaning the Suzuki coupling will exclusively occur at the bromine positions.
The challenge then becomes achieving selective mono-arylation versus di-arylation . This selectivity is influenced by a delicate interplay of steric and electronic factors, as well as the judicious choice of reaction conditions.
-
Electronic Effects: The fluorine atoms in this compound are strongly electron-withdrawing, which can influence the reactivity of the adjacent C-Br bonds.
-
Steric Hindrance: After the first arylation, the introduction of a bulky aryl group can sterically hinder the oxidative addition at the second C-Br bond, favoring mono-arylation.
-
Reaction Conditions:
-
Stoichiometry: Using a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents) is the most straightforward approach to favor mono-arylation. Conversely, an excess of the boronic acid (≥ 2.2 equivalents) promotes di-arylation.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands can promote the oxidative addition step and influence the stability of the catalytic intermediates, thereby affecting selectivity.[2]
-
Base and Solvent: The base plays a crucial role in the transmetalation step, and the solvent can affect the solubility of reagents and intermediates, influencing reaction rates and selectivity.[3]
-
Visualizing the Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of the mono-arylated product by using a slight excess of the arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Di-arylation of this compound
This protocol is optimized for the synthesis of the di-arylated product by using an excess of the arylboronic acid and a more active catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.5 mmol, 2.5 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
-
Water (2 mL)
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Solvent Addition: Add degassed toluene and water to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for complete conversion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography to obtain the pure di-arylated product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki coupling of dibrominated arenes with various arylboronic acids. While specific data for this compound is extrapolated from general principles, these conditions provide a solid starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Mono-arylated | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | Mono-arylated | 75-90 |
| 3 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | Di-arylated | 65-80 |
| 4 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 110 | Di-arylated | 70-85 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use freshly opened or purified catalyst. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality boronic acid | Use high-purity boronic acid; consider using the corresponding boronate ester. | |
| Formation of homocoupled biaryl byproduct | Oxygen contamination | Maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation (replacement of Br with H) | Presence of protic impurities; certain bases | Use anhydrous solvents and reagents; consider a weaker base like K₃PO₄. |
| Incomplete conversion to di-arylated product | Insufficient boronic acid or reaction time | Increase the equivalents of boronic acid and/or prolong the reaction time. |
| Steric hindrance | For bulky arylboronic acids, a more active catalyst system (e.g., with a more electron-rich ligand) may be required. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids provides a versatile and powerful route to novel fluorinated biaryl and triaryl compounds. By carefully controlling the reaction stoichiometry and selecting the appropriate catalyst system, base, and solvent, researchers can achieve high selectivity for either mono- or di-arylation. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of these valuable compounds, enabling further exploration in drug discovery and materials science.
References
Sonogashira Coupling of 1,5-Dibromo-2,4-difluorobenzene: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the Sonogashira cross-coupling reaction as applied to 1,5-Dibromo-2,4-difluorobenzene. This substrate is a key building block for the synthesis of fluorinated poly(phenylene-ethynylene)s (PPEs) and other conjugated materials relevant to organic electronics and materials science. We will delve into the mechanistic underpinnings of the reaction, explore critical experimental parameters, and provide detailed, field-proven protocols for both traditional copper-catalyzed and modern copper-free conditions. This document is intended for researchers, chemists, and materials scientists engaged in the synthesis of complex organic molecules and polymers.
Introduction: The Significance of the Sonogashira Coupling
The Sonogashira reaction, first reported in 1975, is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups, making it a cornerstone of modern organic synthesis.[1][2] Its applications are extensive, spanning the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][3]
The substrate, this compound, is a particularly valuable monomer. The two bromine atoms allow for sequential or double coupling reactions, enabling the construction of linear conjugated polymers. The fluorine substituents enhance the electron-accepting properties of the aromatic ring, which can be used to tune the electronic and photophysical characteristics of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5]
The Reaction Mechanism: A Tale of Two Catalytic Cycles
Understanding the Sonogashira coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. The process is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[6][7]
-
The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1] The subsequent key step is transmetalation, where the acetylide group is transferred from copper to the palladium center. The cycle concludes with reductive elimination, which forms the desired aryl-alkyne product and regenerates the active Pd(0) catalyst.[1][8]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the formation of the key acetylide intermediate.[9] The base in the reaction deprotonates the terminal alkyne, and the resulting acetylide anion coordinates with the copper(I) salt (typically CuI) to form a copper acetylide species.[10] This copper acetylide is more reactive than the free acetylide and readily participates in the transmetalation step with the palladium complex.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Optimizing Reaction Conditions for this compound
The reactivity of aryl bromides is lower than that of aryl iodides, often necessitating slightly higher temperatures or more active catalyst systems.[1] The electronic properties of this compound (electron-withdrawing fluorine atoms) promote the oxidative addition step, which is beneficial for the reaction.[11]
Key Experimental Parameters
-
Palladium Catalyst (Pre-catalyst): Pd(II) sources like Pd(PPh₃)₂Cl₂ are air-stable and commonly used. They are reduced in situ to the active Pd(0) species by an amine base or phosphine ligand.[1] Air-stable Pd(0) sources like Pd(PPh₃)₄ can also be used directly but require more careful handling. For challenging couplings, more electron-rich and bulky phosphine ligands can improve catalytic activity.[6][12]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary drawback is the promotion of oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne byproduct.[7][13] This side reaction is particularly problematic when the alkyne is valuable or when purification is difficult.
-
Base: An amine base is crucial. It serves two main purposes: deprotonating the terminal alkyne and neutralizing the hydrohalic acid (HBr) formed during the catalytic cycle.[9] Common choices include triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) .
-
Solvent: The choice of solvent is critical for solubility and reaction temperature. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are frequently used. For higher temperatures, toluene or 1,4-dioxane are suitable options.
-
Copper-Free Conditions: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[12][13] These methods often require a stronger base (e.g., an inorganic base like Cs₂CO₃ or an amine like piperidine) and sometimes more sophisticated palladium/ligand systems to facilitate the direct reaction between the palladium complex and the acetylide.[6][14]
Table 1: Comparison of Typical Sonogashira Reaction Conditions for Aryl Bromides
| Parameter | Condition A: Classic Cu-Catalyzed | Condition B: Copper-Free | Rationale & Key Considerations |
| Substrate | This compound | This compound | Aryl bromides are moderately reactive; fluorine groups are activating. |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Terminal Alkyne (e.g., Phenylacetylene) | Stoichiometry is key; a slight excess (2.2-2.5 eq.) is used for double coupling. |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | (AllylPdCl)₂ / P(t-Bu)₃ (1-2 mol%) | Condition B uses a more active, bulky ligand catalyst system to facilitate the copper-free pathway.[13] |
| Cu Co-catalyst | CuI (1-5 mol%) | None | Omission of copper prevents alkyne homocoupling but may require more rigorous conditions.[7] |
| Base | Et₃N or i-Pr₂NH (2-4 eq.) | Piperidine or TBAA (2-3 eq.) | Stronger amines or alternative bases are often needed in copper-free systems.[14] |
| Solvent | THF or Toluene | DMF or NMP | Solvent choice depends on temperature requirements and reagent solubility. |
| Temperature | 50 - 80 °C | Room Temp to 60 °C | Copper-free systems with highly active catalysts can sometimes run at milder temperatures.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst and homocoupling.[9] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be conducted under an inert atmosphere.
Protocol 1: Standard Copper-Catalyzed Double Sonogashira Coupling
This protocol is a robust starting point for the synthesis of a disubstituted product.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.2 mmol, 2.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Degassed Triethylamine (Et₃N) (4.0 mmol, 4.0 eq.)
-
Anhydrous, degassed THF or Toluene (10 mL)
Procedure:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent (THF or Toluene) via syringe.
-
Add the degassed triethylamine via syringe.
-
Finally, add the terminal alkyne via syringe. The solution may change color.
-
Heat the reaction mixture to 60-70 °C using an oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Copper-Free Double Sonogashira Coupling
This protocol is advantageous for minimizing alkyne homocoupling.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.2 mmol, 2.2 eq.)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (0.025 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 2.0 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium precatalyst.[12]
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Add the terminal alkyne via syringe.
-
Add the TMP base via syringe and begin stirring at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Many couplings with this catalyst system proceed to completion within a few hours at room temperature.[12] If the reaction is sluggish, it can be gently heated to 60 °C.
-
Workup and purification are similar to Protocol 1: dilute with ethyl acetate/water, separate layers, wash the organic layer with brine, dry, concentrate, and purify.
Caption: General experimental workflow for Sonogashira coupling.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Use freshly degassed solvents and reagents. Check the quality of the palladium catalyst.
-
-
Significant Homocoupling (Glaser Product):
-
Cause: Oxygen contamination in a copper-catalyzed reaction.
-
Solution: Improve the degassing procedure for solvents and ensure a robust inert atmosphere. Alternatively, switch to a copper-free protocol.
-
-
Formation of Monosubstituted Product:
-
Cause: Insufficient alkyne, base, or reaction time for the second coupling.
-
Solution: Ensure at least 2.2 equivalents of alkyne and a sufficient excess of base are used. Prolong the reaction time or slightly increase the temperature.
-
-
Difficulty in Purification:
-
Cause: Similar polarity of product and byproducts (e.g., diyne).
-
Solution: Optimize the reaction to minimize byproducts. For purification, try different solvent systems for column chromatography or consider recrystallization from a suitable solvent mixture.
-
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. nobelprize.org [nobelprize.org]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Mastering the Buchwald-Hartwig Amination of 1,5-Dibromo-2,4-difluorobenzene: Protocols for Selective and Exhaustive C-N Coupling
An Application Guide for Researchers
Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] This guide provides an in-depth exploration of its application to 1,5-dibromo-2,4-difluorobenzene, a highly functionalized and electron-deficient aromatic scaffold. The inherent symmetry of this substrate presents a unique opportunity for either selective mono-amination or exhaustive di-amination, yielding valuable building blocks for materials science and pharmaceutical development.[3][4] We will dissect the mechanistic nuances, provide detailed, field-proven protocols, and offer expert insights into optimizing this powerful transformation.
Scientific Rationale: Navigating Reactivity and Selectivity
The successful amination of this compound hinges on a precise understanding of its electronic properties and the catalytic cycle of the Buchwald-Hartwig reaction. The two fluorine atoms are strongly electron-withdrawing, which significantly influences the reactivity of the C-Br bonds. This electronic deficit makes the aryl bromide more susceptible to the initial oxidative addition step by the Pd(0) catalyst, a critical rate-determining phase in many cases.[5][6]
However, achieving high selectivity for either mono- or di-substituted products requires careful control over the reaction conditions. The challenge lies in preventing the mono-aminated product from re-entering the catalytic cycle before the starting material is consumed.[7][8] This is primarily controlled through stoichiometry, but catalyst, ligand, and base selection play crucial supporting roles.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium center.[1][9][10][11] Understanding this cycle is paramount for troubleshooting and optimization.
-
Oxidative Addition: A low-valent Pd(0) species, stabilized by phosphine ligands, inserts into the C-Br bond of the aryl bromide to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Choices
-
Catalyst & Ligand System: The choice of ligand is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands such as XPhos , RuPhos , and BrettPhos are industry standards.[5][12] These ligands accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and promote the formation of the active monoligated Pd(0) species necessary for efficient catalysis. For the electron-deficient this compound, a highly active catalyst system like a third-generation (G3) palladacycle precatalyst (e.g., XPhos Pd G3) is recommended for its high stability and activity at lower catalyst loadings.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups.[9] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer milder alternatives that are often sufficient, particularly in polar aprotic solvents. The base's role is to deprotonate the amine-palladium adduct, facilitating the formation of the key palladium-amido intermediate.[13]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene and 1,4-dioxane are common choices, as they effectively dissolve the aryl halide and operate at the elevated temperatures often required for the reaction.[10]
Experimental Protocols & Workflows
The following protocols are designed as robust starting points. Researchers should perform initial small-scale trials to fine-tune conditions for their specific amine coupling partner.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Selective Mono-amination
Objective: To synthesize 5-bromo-2,4-difluoro-N-substituted-aniline derivatives. The key to selectivity is using the dibromoarene as the limiting reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Aniline derivative) (0.8 - 0.9 equiv)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial
-
Standard glassware for workup and purification
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the amine coupling partner via syringe. Ensure it is added slowly if the reaction is exothermic.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the amine and the appearance of a new, higher Rf product spot.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-aminated product.
Protocol 2: Exhaustive Di-amination
Objective: To synthesize 2,4-difluoro-N1,N5-disubstituted-benzene-1,5-diamine derivatives. The key is using an excess of the amine to drive the reaction to completion.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, Aniline derivative) (2.2 - 2.5 equiv)
-
RuPhos Pd G3 precatalyst (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, add this compound, RuPhos Pd G3, and finely ground K₃PO₄ to a Schlenk flask.
-
Inert Atmosphere: Seal the flask and remove from the glovebox (if used). Maintain a positive pressure of inert gas.
-
Solvent & Amine Addition: Add the amine coupling partner followed by anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the complete consumption of the mono-aminated intermediate. This may require longer reaction times (12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the desired di-aminated product.
Data Summary and Expected Outcomes
The following table provides representative parameters for successful amination reactions. Yields are highly dependent on the specific amine used.
| Entry | Product | Amine Equiv. | Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent | Temp (°C) | Expected Yield |
| 1 | Mono | 0.85 | 1.5 | XPhos | NaOtBu (1.4) | Toluene | 110 | 70-85% |
| 2 | Mono | 0.9 | 2.0 | BrettPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 65-80% |
| 3 | Di | 2.2 | 3.0 | RuPhos | K₃PO₄ (3.0) | Dioxane | 110 | 75-90% |
| 4 | Di | 2.5 | 2.5 | XPhos | NaOtBu (3.0) | Toluene | 110 | 80-95% |
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst/precatalyst. 2. Insufficiently inert atmosphere (O₂). 3. Wet solvent or reagents. 4. Base is not strong enough. | 1. Use a fresh bottle of precatalyst or screen other ligands/precatalysts. 2. Improve degassing technique (e.g., use freeze-pump-thaw cycles). 3. Use freshly distilled/dried solvents and ensure amine is anhydrous. 4. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). |
| Significant Hydrodehalogenation | The reductive elimination pathway is slower than a competing β-hydride elimination or protonolysis pathway.[1] | 1. Use a bulkier, more electron-rich ligand (like XPhos or RuPhos) to accelerate reductive elimination. 2. Ensure the reaction is strictly anhydrous. |
| Mixture of Mono/Di Products | Incorrect stoichiometry or incomplete reaction for di-amination. | 1. For mono-amination, ensure the amine is the limiting reagent (try 0.8 equiv). 2. For di-amination, increase the excess of amine and base, and prolong the reaction time. |
| Catalyst Decomposition | Reaction temperature is too high, or the ligand is not robust enough. | 1. Lower the reaction temperature and increase the reaction time. 2. Switch to a more robust palladacycle precatalyst (e.g., G3 or G4 type). |
Conclusion
The Buchwald-Hartwig amination of this compound is a versatile and highly effective method for synthesizing tailored aniline derivatives. By carefully controlling stoichiometry and selecting an appropriate combination of a modern biarylphosphine ligand, a suitable base, and an anhydrous solvent, researchers can selectively achieve either mono- or di-amination in high yields. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and materials scientists to harness the full potential of this powerful cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Regioselective Lithiation and Functionalization of 1,5-Dibromo-2,4-difluorobenzene
Abstract: This document provides a detailed guide for the regioselective lithiation of 1,5-dibromo-2,4-difluorobenzene, a critical precursor in the synthesis of advanced materials and pharmaceutical agents. We will explore the underlying principles of bromine-lithium exchange and directed ortho-metalation, offering field-proven protocols for achieving high selectivity. Furthermore, this guide details subsequent functionalization steps with various electrophiles, complete with mechanistic insights and practical considerations for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of this compound
This compound is a valuable and versatile building block in modern organic synthesis. Its symmetrically substituted pattern of electron-withdrawing fluorine atoms and reactive bromine atoms allows for precise and sequential functionalization. This strategic arrangement makes it a sought-after precursor for the synthesis of complex molecules, including liquid crystals, polymers, and pharmacologically active compounds.
The ability to selectively replace one or both bromine atoms via lithiation opens a gateway to a diverse array of derivatives. The fluorine substituents play a crucial role in modulating the electronic properties and reactivity of the aromatic ring, influencing both the regioselectivity of the lithiation and the stability of the resulting organolithium intermediates.
Mechanistic Principles: Navigating the Reactivity Landscape
The functionalization of this compound hinges on two primary lithiation strategies: bromine-lithium exchange and directed ortho-metalation (DoM). Understanding the interplay of these pathways is paramount for achieving the desired synthetic outcome.
Bromine-Lithium Exchange: A Rapid and Efficient Pathway
The bromine-lithium exchange is a fast and kinetically controlled process, particularly with alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[1][2] The reaction proceeds through the formation of an "ate-complex" where the organolithium reagent attacks the bromine atom.[1] The rate of exchange follows the trend I > Br > Cl, making the bromine atoms in our substrate highly susceptible to this transformation.[1]
The choice between n-BuLi and t-BuLi can influence the reaction's efficiency and selectivity. t-BuLi is a stronger base and more sterically hindered, which can sometimes favor deprotonation over halogen exchange, though in the case of aryl bromides, the exchange is typically very fast.[3][4]
Directed ortho-Metalation (DoM): The Influence of Fluorine
Fluorine atoms are known to be effective directing groups for ortho-metalation.[5][6] This is attributed to their ability to coordinate with the lithium cation of the organolithium reagent, thereby increasing the acidity of the adjacent C-H protons.[7] This "complex-induced proximity effect" (CIPE) facilitates deprotonation at the ortho position.[8][9]
In the context of this compound, the fluorine atoms at positions 2 and 4 direct lithiation to the C3 and C6 positions. However, the presence of the bromine atoms significantly influences the reaction pathway. The bromine-lithium exchange is generally much faster than directed ortho-metalation of a C-H bond.[10] Therefore, selective lithiation at a bromine-substituted carbon is the predominant initial outcome.
Experimental Protocols: A Step-by-Step Guide
General Considerations and Safety Precautions
-
Inert Atmosphere: All reactions involving organolithium reagents must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated prior to use. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are common choices.[10]
-
Temperature Control: Reactions are typically conducted at low temperatures (-78 °C) to control the high reactivity of the organolithium species and minimize side reactions.[11]
-
Reagent Titration: The concentration of commercial alkyllithium reagents should be determined by titration before use.
Protocol 1: Monolithiation and Functionalization
This protocol details the selective replacement of a single bromine atom.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium intermediate is typically rapid.
-
Electrophilic Quench: Add the desired electrophile (1.1 eq) dropwise to the reaction mixture at -78 °C.[12]
-
Warming: After the addition of the electrophile, allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of one equivalent of n-BuLi is crucial for achieving monolithiation. Using an excess can lead to dilithiation.
-
The low reaction temperature of -78 °C is essential to prevent decomposition of the aryllithium intermediate and to control the exothermicity of the reaction.[4]
-
Slow, dropwise addition of reagents helps to maintain a low localized concentration and prevent side reactions.
Protocol 2: Dilithiation and Bifunctionalization
This protocol describes the replacement of both bromine atoms for the synthesis of symmetrically disubstituted products.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (2.1-2.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Stirring: Stir the mixture at -78 °C for 1-2 hours to ensure complete dilithiation.
-
Electrophilic Quench: Add the desired electrophile (2.2-2.5 eq) dropwise at -78 °C.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Key Consideration: The use of a slight excess of both the alkyllithium reagent and the electrophile is recommended to drive the reaction to completion.
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the lithiation and functionalization of this compound.
Caption: Workflow for Monolithiation and Functionalization.
Caption: Workflow for Dilithiation and Bifunctionalization.
Data Presentation: Expected Outcomes with Common Electrophiles
The following table summarizes the expected products from the reaction of the lithiated intermediates with a selection of common electrophiles.
| Lithiation | Electrophile | Product Structure |
| Monolithiation | DMF | 5-Bromo-2,4-difluorobenzaldehyde |
| Benzaldehyde | (5-Bromo-2,4-difluorophenyl)(phenyl)methanol | |
| (CH₃)₃SiCl | (5-Bromo-2,4-difluorophenyl)trimethylsilane | |
| Dilithiation | DMF | 2,4-Difluorobenzene-1,5-dicarbaldehyde |
| CO₂ then H₃O⁺ | 2,4-Difluoroisophthalic acid | |
| (CH₃)₃SiCl | 1,5-Bis(trimethylsilyl)-2,4-difluorobenzene |
Characterization and Analysis
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The disappearance of the C-Br signal and the appearance of new signals corresponding to the introduced functional group in the ¹³C NMR spectrum are key indicators. ¹⁹F NMR will show shifts in the fluorine resonances upon functionalization.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O stretch for aldehydes and ketones).[13][14]
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reaction may be due to inactive alkyllithium reagent (titrate before use), insufficient reaction time, or the presence of moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.
-
Mixture of Products: The formation of a mixture of mono- and di-substituted products can occur if the stoichiometry of the alkyllithium reagent is not precise. Careful, slow addition of the reagent is critical.
-
Side Reactions: At higher temperatures, the aryllithium intermediate can be unstable. Maintaining the reaction at -78 °C until quenching is crucial.
Conclusion
The regioselective lithiation of this compound is a powerful and versatile strategy for the synthesis of highly functionalized aromatic compounds. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, researchers can achieve high yields of either mono- or di-functionalized products. The protocols and insights provided in this application note serve as a robust foundation for the development of novel molecules for a wide range of applications in materials science and drug discovery.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. baranlab.org [baranlab.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
The Strategic Deployment of 1,5-Dibromo-2,4-difluorobenzene in Modern Medicinal Chemistry
Introduction: The Unique Value Proposition of a Polysubstituted Aromatic Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the presence of multiple, orthogonally reactive halogen substituents on a central scaffold are powerful tactics for developing novel therapeutic agents. 1,5-Dibromo-2,4-difluorobenzene emerges as a preeminent building block, offering a unique combination of chemical properties that medicinal chemists can exploit to enhance molecular characteristics such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations and its potential utility in the synthesis of kinase inhibitors.
The strategic arrangement of two bromine and two fluorine atoms on the benzene ring imparts a distinct reactivity profile. The carbon-bromine bonds are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the robust carbon-fluorine bonds, allowing for selective functionalization.[4] Furthermore, the strong electron-withdrawing nature of the fluorine atoms activates the ring, influencing the regioselectivity of these transformations and opening avenues for nucleophilic aromatic substitution (SNAr) under specific conditions.[5][6]
Key Synthetic Transformations and Protocols
The utility of this compound in medicinal chemistry is primarily harnessed through three major classes of reactions: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination), Palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling), and Nucleophilic Aromatic Substitution (SNAr). The differential reactivity of the C-Br and C-F bonds is the cornerstone of its application, enabling sequential and regioselective modifications.
Regioselective Mono-amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[7][8] When applied to this compound, a selective mono-amination can be achieved, yielding valuable intermediates such as 5-bromo-2,4-difluoroaniline. This intermediate is a key precursor for a variety of complex molecules, including kinase inhibitors.[1][9] The selectivity for mono-amination over di-amination can be controlled by careful manipulation of reaction stoichiometry and conditions.
Protocol 1: Synthesis of 5-Bromo-2,4-difluoroaniline
Objective: To perform a regioselective mono-amination of this compound.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 271.89 | 1.0 | 1.0 |
| Benzophenone imine | 181.24 | 1.1 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 476.61 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
| 1 M HCl (for hydrolysis) | - | As needed | - |
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add this compound (272 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent and Reagent Addition: Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) followed by benzophenone imine (185 µL, 1.1 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Reaction: Seal the Schlenk tube and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Hydrolysis: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and add 1 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.
-
Purification: Separate the layers and neutralize the aqueous layer with 1 M NaOH. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2,4-difluoroaniline.
Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[10][11] Starting with this compound, a selective mono-arylation can be achieved, yielding asymmetrically substituted difluorobiphenyl derivatives. These structures are of significant interest in medicinal chemistry. The regioselectivity is governed by the electronic environment of the two bromine atoms and can be influenced by the choice of catalyst, ligand, and reaction conditions.
Protocol 2: Synthesis of 5-Bromo-2,4-difluoro-1,1'-biphenyl
Objective: To perform a regioselective mono-Suzuki coupling of this compound.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 271.89 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (272 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 5-bromo-2,4-difluoro-1,1'-biphenyl.
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is generally robust, the electron-withdrawing nature of the fluorine atoms on the this compound ring can render it susceptible to nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles and under forcing conditions.[3][12] This reactivity can be exploited to introduce functionalities that are not readily accessible through cross-coupling reactions. The regiochemical outcome of SNAr reactions on polyhalogenated aromatics is dictated by the relative activation of the different positions by the electron-withdrawing groups.[13]
Protocol 3: Nucleophilic Aromatic Substitution with a Thiolate
Objective: To demonstrate the potential for SNAr on this compound.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 271.89 | 1.0 | 1.0 |
| 4-Methoxythiophenol | 140.20 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxythiophenol (154 mg, 1.1 mmol) and potassium carbonate (276 mg, 2.0 mmol) in anhydrous DMF (5 mL).
-
Substrate Addition: Add this compound (272 mg, 1.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction for the consumption of starting material and formation of product by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the substituted product.
Application in the Synthesis of Kinase Inhibitor Scaffolds
The difluorophenyl moiety is a privileged scaffold in many kinase inhibitors, contributing to enhanced binding affinity and improved pharmacokinetic properties.[2][14] While direct syntheses of approved drugs like Trametinib and Dabrafenib may not start from this compound, this building block is exceptionally well-suited for the synthesis of novel analogues and for exploring the structure-activity relationships (SAR) of these important drug classes.
Proposed Synthetic Pathway to a Trametinib Analogue Core
Trametinib, a potent MEK1/2 inhibitor, features a 2-fluoro-4-iodoaniline core.[15] A close analogue containing a bromine atom in place of iodine can be readily accessed from this compound, as outlined below. This bromo-analogue can then be used in further cross-coupling reactions to build the full inhibitor structure or to explore novel chemical space.
This strategic approach, beginning with a selective mono-amination of this compound, provides a convergent and flexible route to a key intermediate. The remaining bromine atom serves as a handle for introducing the complex side chain characteristic of Trametinib, allowing for the rapid generation of a library of analogues for biological screening.
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemistry. Its unique substitution pattern allows for predictable and regioselective functionalization through a variety of modern synthetic methodologies. The ability to perform sequential cross-coupling reactions provides a powerful platform for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this important synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 327-51-5|1,4-Dibromo-2,5-difluorobenzene|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Fluorinated Polymers from 1,5-Dibromo-2,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Aromatic Polymers
Fluorinated polymers represent a unique and highly valuable class of materials, distinguished by their exceptional properties which include high thermal stability, chemical inertness, low dielectric constants, and unique optical characteristics.[1][2] The incorporation of fluorine atoms into a polymer backbone, such as in poly(p-phenylene)s, can dramatically influence the polymer's electronic properties, solubility, and solid-state packing.[2][3] These attributes make fluorinated aromatic polymers highly sought after for a range of advanced applications, from organic light-emitting diodes (OLEDs) and photovoltaic devices to advanced coatings and biomedical equipment.[1][3][4]
1,5-Dibromo-2,4-difluorobenzene is a key monomer for the synthesis of poly(2,5-difluoro-1,4-phenylene), a fluorinated analogue of the conducting polymer poly(p-phenylene). The electron-withdrawing nature of the fluorine atoms modifies the electronic and physical properties of the resulting polymer. This guide provides detailed application notes and protocols for the synthesis of fluorinated polymers from this monomer using established organometallic cross-coupling methodologies.
Strategic Approaches to Polymerization
The synthesis of poly(p-phenylene)s and their derivatives from dihalogenated aromatic monomers is predominantly achieved through transition metal-catalyzed cross-coupling reactions.[4] For this compound, three powerful and versatile methods are particularly relevant: Yamamoto, Suzuki-Miyaura, and Buchwald-Hartwig polymerizations. Each of these methods offers distinct advantages and requires careful consideration of catalyst systems and reaction conditions to achieve high molecular weight polymers with well-defined structures.
Section 1: Yamamoto Polycondensation for Poly(2,5-difluoro-1,4-phenylene)
Principle and Mechanistic Insight:
Yamamoto polycondensation is a dehalogenative coupling of aryl halides, typically promoted by a zero-valent nickel complex. The reaction is believed to proceed through the oxidative addition of the aryl halide to the Ni(0) species, followed by a second oxidative addition or a disproportionation step to form a diarylnickel(II) complex. Reductive elimination from this intermediate yields the desired aryl-aryl bond and regenerates the Ni(0) catalyst.[5] This method is particularly effective for the homopolymerization of dihaloaromatic monomers.
Experimental Protocol: Yamamoto Polycondensation
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Acetone
-
Chloroform
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(1,5-cyclooctadiene)nickel(0) (1.2 mmol) and 2,2'-bipyridine (1.2 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (10 mL) and anhydrous toluene (10 mL).
-
Stir the mixture at 60 °C for 30 minutes. The color of the solution should change, indicating the formation of the active Ni(0) complex.
-
Polymerization: To the activated catalyst solution, add this compound (1.0 mmol).
-
Increase the temperature to 80 °C and stir the reaction mixture for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a stirred solution of methanol (100 mL) containing a small amount of concentrated hydrochloric acid (2-3 mL).
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected polymer sequentially with methanol, hot water, and acetone to remove catalyst residues and low molecular weight oligomers.
-
The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform) to isolate the soluble, high molecular weight fraction.
-
Dry the purified polymer under vacuum at 60 °C overnight.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Ni(cod)₂ and 2,2'-bipyridine is a classic system for Yamamoto coupling. The bipyridine ligand stabilizes the Ni(0) species and facilitates the catalytic cycle.
-
Solvent: A mixture of DMF and toluene is often used to ensure the solubility of both the monomer and the growing polymer chain.
-
Temperature: The reaction is typically carried out at elevated temperatures (60-80 °C) to ensure a reasonable reaction rate.
-
Purification: The acidic methanol wash is crucial for quenching the reaction and precipitating the polymer, while the subsequent washes are necessary to remove impurities that can affect the polymer's properties.
Visualization of Yamamoto Polycondensation Workflow
Caption: Workflow for Yamamoto Polycondensation.
Section 2: Suzuki-Miyaura Polycondensation
Principle and Mechanistic Insight:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6] For polymerization, this typically involves the reaction of a dibromo monomer with a diboronic acid or ester comonomer. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Suzuki-Miyaura Polycondensation
Materials:
-
This compound
-
1,4-Phenylenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Methanol
-
Acetone
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (10 mL) and anhydrous THF (5 mL) to dissolve the reactants.
-
Base Addition: In a separate flask, prepare a solution of potassium carbonate (4.0 mmol) in deionized water (2 mL). Degas this solution by bubbling with argon for 20 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 72 hours.
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Pour the mixture into stirred methanol (150 mL).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with water and then with acetone.
-
Purify the polymer by dissolving it in a minimal amount of hot chloroform or THF and reprecipitating it into methanol.
-
Collect the purified polymer by filtration and dry it under vacuum at 60 °C.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.
-
Comonomer: 1,4-Phenylenediboronic acid bis(pinacol) ester is a stable and easily handled source of the boronic acid functionality.
-
Base and Solvent System: The aqueous base (K₂CO₃) is essential for the transmetalation step. A two-phase solvent system (toluene/water) with a phase-transfer catalyst or a co-solvent like THF is often employed to bring the reactants together.
-
Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate, but temperatures that are too high can lead to catalyst decomposition.
Visualization of Suzuki-Miyaura Catalytic Cycle
References
Application Notes & Protocols: The Strategic Use of 1,5-Dibromo-2,4-difluorobenzene in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1] 1,5-Dibromo-2,4-difluorobenzene has emerged as a pivotal building block in this endeavor. Its unique substitution pattern—two reactive bromine atoms poised for cross-coupling and two electron-withdrawing fluorine atoms activating the aromatic ring—provides a versatile platform for constructing complex molecular architectures.[2] This guide provides an in-depth analysis of the reactivity of this compound and detailed, field-proven protocols for its application in key synthetic transformations relevant to the development of next-generation fungicides, herbicides, and insecticides.
Core Concepts: Why this compound?
The utility of this compound in agrochemical synthesis is not accidental; it is a result of its distinct chemical properties. The two bromine atoms serve as orthogonal synthetic handles for sequential or dual cross-coupling reactions, allowing for the controlled introduction of diverse functionalities. The fluorine atoms exert a powerful electron-withdrawing effect, which influences the regioselectivity and efficiency of these coupling reactions and can also serve as sites for nucleophilic aromatic substitution (SNAr) under specific conditions.[3][4] This combination makes it an ideal scaffold for creating the poly-substituted aromatic cores frequently found in potent agrochemicals.[5]
Physicochemical & Safety Data
A thorough understanding of the reagent's properties is paramount for safe and effective implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 28342-75-8 | [6] |
| Molecular Formula | C₆H₂Br₂F₂ | [6] |
| Molecular Weight | 271.88 g/mol | [6] |
| Appearance | Solid | [7] |
| Melting Point | 60-62 °C | [8] |
| Boiling Point | 96 °C at 20 mmHg | [8] |
| GHS Hazard | Warning | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |
Safety & Handling: Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid inhalation of dust and contact with skin and eyes.
Key Synthetic Transformations & Protocols
The true power of this compound is realized through its application in robust and versatile cross-coupling reactions. The following sections provide detailed protocols for its use in foundational C-N and C-C bond-forming reactions.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is an indispensable tool for synthesizing the aryl amine moieties that are ubiquitous in all classes of agrochemicals, from triazolopyrimidine herbicides to SDHI fungicides.[9][10][11] The reaction facilitates the palladium-catalyzed coupling of an amine with an aryl halide.
Causality of Protocol Choices:
-
Catalyst System: The choice of a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos) is critical. The bulky ligand promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst, and facilitates the reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.[13]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 2.1.1: Mono-amination of this compound
This protocol details the selective mono-functionalization, leaving one bromine atom available for subsequent transformations.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous toluene via syringe.
-
Add the amine, followed by this compound.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. vapourtec.com [vapourtec.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 8. 1,4-二溴-2,5-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,5-Dibromo-2,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Fluorinated Building Block
1,5-Dibromo-2,4-difluorobenzene is a valuable, electron-deficient aromatic building block for the synthesis of complex organic molecules. The presence of two fluorine atoms significantly influences the electronic properties of the benzene ring, making it an attractive scaffold in medicinal chemistry and materials science. The two bromine atoms provide orthogonal handles for sequential or dual functionalization through palladium-catalyzed cross-coupling reactions, allowing for the precise construction of diverse molecular architectures.
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity that governs these transformations. The protocols provided herein are model procedures based on established methodologies for structurally similar polyhalogenated aromatic compounds and should be optimized for specific substrates and desired outcomes.
Understanding the Catalytic Heart: The Palladium Cross-Coupling Cycle
At the core of these powerful C-C and C-N bond-forming reactions lies a general catalytic cycle involving a palladium catalyst.[1][2] This cycle typically proceeds through three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation (for Suzuki, Sonogashira): An organometallic coupling partner (e.g., organoboron in Suzuki, copper acetylide in Sonogashira) exchanges its organic group with the halide on the palladium center.[1][4] For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]
The efficiency and selectivity of this cycle are profoundly influenced by the choice of ligands, base, and solvent.[5] Electron-rich and sterically bulky phosphine ligands, for instance, are known to accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover.[5]
Caption: Generalized Palladium Catalytic Cycle.
Regioselectivity: The Challenge of a Symmetrical Substrate
A key consideration when working with this compound is the regioselectivity of the first coupling reaction. The two bromine atoms are chemically equivalent in the starting material. Therefore, a mono-coupling reaction will statistically yield the desired product along with starting material and the di-coupled byproduct. Achieving high yields of the mono-substituted product often requires careful control of stoichiometry (using a slight excess of the dibromoarene) and reaction conditions.
For unsymmetrical polyhalogenated arenes, the site of the first coupling is dictated by a combination of electronic and steric factors. For instance, in the Sonogashira coupling of 1,4-dibromo-2-fluorobenzene, the reaction occurs selectively at the bromine atom para to the electron-withdrawing fluorine atom.[6] While this compound is symmetrical, the electronic environment created by the two fluorine atoms will influence the reactivity of the C-Br bonds.
Sequential cross-coupling, where two different coupling partners are introduced in a stepwise manner, is a powerful strategy for creating complex, unsymmetrical molecules from this substrate.[7][8] This typically involves isolation of the mono-coupled intermediate before proceeding to the second coupling step.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for forming biaryl structures by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide.[3][4][9] This reaction is known for its mild conditions and high functional group tolerance.
Representative Protocol
This protocol is a representative procedure for the mono-arylation of this compound. Optimization may be required for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 1,4-dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water) and a substrate concentration of 0.1-0.2 M.
-
Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Condition | Role |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd center and promotes key catalytic steps.[5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80 - 120 °C | Provides energy to overcome activation barriers. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science.
Representative Protocol
This protocol describes the double alkynylation of this compound. For mono-alkynylation, the stoichiometry would need to be adjusted.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (2.2-2.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Toluene or THF, anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (3-5 mol%), and CuI (5-10 mol%).
-
Add anhydrous, degassed toluene (or THF) followed by the amine base (e.g., Et₃N, used as solvent or co-solvent). The mixture should be approximately 0.2 M in the aryl halide.
-
Add the terminal alkyne (2.2-2.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
| Parameter | Typical Condition | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the C-C bond formation. |
| Copper Co-catalyst | CuI | Forms a copper acetylide for transmetalation. |
| Base | Et₃N, DIPA | Deprotonates the terminal alkyne and scavenges HBr. |
| Solvent | Toluene, THF, DMF | Solubilizes the reactants. |
| Temperature | Room Temperature to 80 °C | Reaction rate is temperature-dependent. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[10][11] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives. A highly relevant, detailed study on the monoamination of the isomeric 1,3-dibromo-2,5-difluorobenzene provides an excellent template for this transformation.[10][11]
Optimized Protocol for Mono-Amination (Adapted from a similar substrate)
This protocol is adapted from a large-scale synthesis of 3-bromo-2,5-difluoroaniline and is optimized for selective mono-amination using benzophenone imine as an ammonia surrogate.[10][11]
Materials:
-
This compound
-
Benzophenone imine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Isopropyl acetate (iPrOAc), anhydrous
Procedure:
-
Charge a dry, inerted reactor with this compound (1.0 equiv.), Pd(dba)₂ (0.5 mol%), Xantphos (0.6 mol%), and anhydrous K₃PO₄ (4.0 equiv.).
-
Add anhydrous isopropyl acetate to achieve a concentration of approximately 0.5 M.
-
Add benzophenone imine (1.1 equiv.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously. The use of a heterogeneous base like K₃PO₄ is crucial to minimize catalyst deactivation.[10][11]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the mixture and filter to remove the inorganic base.
-
The resulting solution containing the imine intermediate can be carried forward directly to a hydrolysis step.
-
Hydrolysis: Add aqueous hydrochloric acid (e.g., 2 M HCl) to the solution of the imine and stir at room temperature until hydrolysis is complete (monitor by LC-MS).
-
Separate the aqueous and organic layers. The product, 5-bromo-2,4-difluoroaniline, will be in the aqueous layer as its HCl salt.
-
The product can be isolated by basification and extraction, or directly by crystallization of the hydrochloride salt.
| Parameter | Typical Condition | Role |
| Palladium Precursor | Pd(dba)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | Xantphos, BrettPhos, RuPhos | Bulky, electron-rich ligands are essential for C-N coupling. |
| Base | K₃PO₄, NaOt-Bu, LHMDS | Deprotonates the amine or its surrogate. |
| Solvent | iPrOAc, Toluene, Dioxane | Aprotic solvents are generally preferred. |
| Temperature | 80 - 110 °C | Reaction temperature depends on substrate reactivity. |
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[12] This reaction is a powerful tool for introducing vinyl groups onto aromatic rings.
Representative Protocol
This is a general protocol for the Heck vinylation of this compound with an activated alkene like styrene or an acrylate.
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.1-1.5 equiv. for mono-vinylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)
-
A base such as Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
A solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a pressure tube or sealed vial, combine this compound (1.0 equiv.), Pd(OAc)₂ (1-3 mol%), and the phosphine ligand (2-6 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., DMF).
-
Add the alkene (1.1-1.5 equiv.).
-
Seal the vessel and heat the reaction mixture to 100-140 °C.
-
Stir until the reaction is complete as judged by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash chromatography to obtain the vinylated product.
| Parameter | Typical Condition | Role |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Source of the active catalyst. |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalyst and influences reactivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr formed during the reaction. |
| Solvent | DMF, DMAc, MeCN | Polar aprotic solvents are commonly used. |
| Temperature | 100 - 140 °C | High temperatures are often required. |
Experimental Workflow and Logic
The selection of an appropriate cross-coupling strategy depends on the desired target molecule. The following diagram outlines a logical workflow for approaching the functionalization of this compound.
Caption: Logical workflow for cross-coupling strategy.
Conclusion
This compound serves as a highly adaptable platform for molecular construction via palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, chemists can achieve mono- or di-functionalization to access a wide array of valuable compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this important fluorinated building block. As with any catalytic system, empirical optimization is key to achieving the desired outcome with high efficiency and selectivity.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 12. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Stille Coupling with 1,5-Dibromo-2,4-difluorobenzene for Advanced Synthesis
Introduction: The Strategic Value of Stille Coupling with Polyhalogenated Arenes
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] This reaction, which couples an organostannane (organotin) reagent with an organic halide or pseudohalide, is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, functional materials, and natural products.[2][3] Its utility stems from the stability of organostannane reagents to air and moisture and the mild reaction conditions often employed.[4][5]
This guide focuses on a specific, yet increasingly important substrate: 1,5-Dibromo-2,4-difluorobenzene . This molecule presents a unique synthetic challenge and opportunity. As a polyhalogenated arene, it offers two reactive sites (C-Br bonds) for sequential, selective functionalization, while the electron-withdrawing fluorine atoms significantly influence the ring's electronic properties. Mastering the selective coupling at one or both bromine positions allows for the modular construction of complex biaryl and poly-aryl systems, which are privileged structures in medicinal chemistry and materials science.[6][7]
This document provides a detailed exploration of the mechanistic considerations, key parameter optimization, and step-by-step protocols for performing selective mono- and double Stille couplings on this compound.
Mechanistic Landscape: The Stille Catalytic Cycle
The efficacy of the Stille coupling hinges on a palladium-based catalytic cycle.[1][8] A comprehensive understanding of this cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the this compound. This step forms a Pd(II) intermediate.[5][8] The rate of this step is influenced by the electron density of the aryl halide; electron-deficient systems, like our substrate, generally undergo this step readily.
-
Transmetalation: This is often the rate-determining step.[9] The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This forms a new Pd(II) complex containing both organic coupling partners. The efficiency of this step can be enhanced with additives.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]
Visualization: The Stille Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Core Protocol Parameters & Causality
The success and selectivity of the Stille coupling on this compound are dictated by a careful interplay of several key parameters.
| Parameter | Choice & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are common. Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst.[5] Pd(II) sources like Pd(OAc)₂ require in-situ reduction, often by a phosphine ligand. For polyhalogenated substrates, catalyst choice can influence selectivity.[10] |
| Ligands | Phosphine ligands are essential. Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands like Tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald ligands (e.g., XPhos ) can accelerate both oxidative addition and reductive elimination, enabling reactions at lower temperatures or with less reactive substrates.[11] |
| Organostannane | Stoichiometry is key to selectivity. For mono-arylation , use 0.9-1.1 equivalents of the organostannane. For di-arylation , use ≥2.2 equivalents. The non-transferred groups on tin are typically methyl or butyl, as alkyl groups transfer much more slowly than aryl or vinyl groups.[1][12] |
| Solvent | Anhydrous, degassed solvents are critical to prevent catalyst deactivation. Toluene , Dioxane , or DMF are frequently used. Toluene is a non-polar choice suitable for many conditions, while DMF's high polarity can sometimes accelerate the reaction.[13] |
| Additives | Copper(I) Iodide (CuI) can act as a co-catalyst, accelerating the transmetalation step, particularly with challenging substrates.[5][14] Cesium Fluoride (CsF) or Lithium Chloride (LiCl) can also enhance the rate of transmetalation by forming hypervalent tin species or preventing ligand inhibition.[5] |
| Temperature | Typically ranges from 80-110 °C .[2][13] Higher temperatures can increase reaction rates but may decrease selectivity and lead to side reactions like homocoupling.[12] For selective mono-arylation, starting at a lower temperature (e.g., 80 °C) is advisable. |
Experimental Protocols
Safety Precaution: Organotin compounds are highly toxic.[1][4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). All glassware should be flame- or oven-dried, and reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the formation of 1-Aryl-5-bromo-2,4-difluorobenzene.
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[13]
-
Add anhydrous, degassed toluene via syringe to dissolve the solids (concentration typically 0.1-0.2 M).
-
Via syringe, add the organostannane reagent (1.05 eq) to the stirring solution.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours. Look for the disappearance of the starting dibromide and the appearance of a new, less polar spot (the mono-arylated product).
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Double Arylation of this compound
This protocol is designed to synthesize 1,5-Diaryl-2,4-difluorobenzene.
Materials:
-
This compound (1.0 eq)
-
Organostannane reagent (e.g., Aryl-SnBu₃) (2.2-2.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)
-
Anhydrous, degassed toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), and P(o-tol)₃ (0.1 eq).
-
Evacuate and backfill the flask with argon three times.[13]
-
Add anhydrous, degassed toluene or DMF via syringe (concentration typically 0.1 M).
-
Add the organostannane reagent (2.2-2.5 eq) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. The higher temperature and excess reagent are used to drive the reaction to completion.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 16-24 hours.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification: Managing Tin Byproducts
The removal of stoichiometric tin byproducts (e.g., Bu₃SnBr) is a critical challenge in Stille couplings. The most common and effective method involves a fluoride wash.[15][16]
Standard Work-up Procedure:
-
Dilute the cooled reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL).[15][17] Shake vigorously for 1-2 minutes during each wash. A fine white precipitate of insoluble tributyltin fluoride (Bu₃SnF) may form at the interface.
-
If a precipitate forms, filter the entire mixture through a pad of Celite to remove the solid tin fluoride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Impure reagents; Insufficiently inert atmosphere. | Use a fresh bottle of catalyst or test with a known successful reaction. Ensure reagents are pure and solvents are anhydrous/degassed. Improve inert atmosphere technique. |
| Homocoupling of Stannane | Reaction temperature too high; Oxygen contamination. | Reduce the reaction temperature. Ensure the system is rigorously deoxygenated. |
| Mixture of Mono/Di-substitution | Incorrect stoichiometry; Reaction time/temperature not optimized. | For mono-substitution, ensure organostannane is the limiting reagent (<1.1 eq). For di-substitution, use a larger excess (>2.2 eq) and increase reaction time/temperature.[2] |
| Incomplete Removal of Tin | Insufficient KF wash; Byproducts are resistant. | Increase the number and duration of KF washes.[15][18] Alternatively, filter the crude product through a silica plug treated with 2-5% triethylamine in the eluent.[15] |
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Workup [chem.rochester.edu]
- 16. chemistry.msu.edu [chemistry.msu.edu]
- 17. sdlookchem.com [sdlookchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Novel Fluorescent Dyes from 1,5-Dibromo-2,4-difluorobenzene
Introduction
The field of molecular probes and fluorescent dyes is a cornerstone of modern scientific research, enabling visualization of complex biological processes and the development of advanced materials.[1][2] Fluorescent dyes, or fluorophores, are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.[1] This unique property makes them indispensable tools in applications ranging from super-resolution microscopy and bioimaging to organic light-emitting diodes (OLEDs) and chemical sensors.[3][4]
A particularly powerful strategy in the design of novel fluorophores is the creation of donor-acceptor (D-π-A) architectures.[5][6] In these "push-pull" systems, an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) are connected through a π-conjugated bridge.[5][6] This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is key to tuning the dye's photophysical properties, such as its absorption and emission wavelengths.[5][6][7] By carefully selecting the donor, acceptor, and π-linker components, the emission color can be precisely controlled, from the ultraviolet-visible (UV-Vis) to the near-infrared (NIR) region.[5][6][8]
The starting material, 1,5-Dibromo-2,4-difluorobenzene , represents a highly versatile and strategic scaffold for building sophisticated D-π-A fluorescent dyes. Its structure offers several key advantages:
-
Two Bromine Atoms: These serve as reliable synthetic handles for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This allows for the straightforward installation of a wide variety of donor or π-conjugated moieties.[9][10]
-
Two Fluorine Atoms: Fluorine substitution significantly modulates the electronic properties of the benzene ring, enhancing its electron-accepting character. Furthermore, these fluorine atoms can be substituted via nucleophilic aromatic substitution (SNAr), providing a secondary pathway for functionalization.[11][12]
This guide provides an in-depth exploration of the synthetic strategies, detailed experimental protocols, and characterization techniques for transforming this compound into novel fluorescent dyes tailored for research and development applications.
Core Synthetic Strategies
The transformation of this compound into fluorescent dyes primarily relies on a palette of powerful and well-established organometallic and substitution reactions. Understanding the causality behind the choice of reaction is critical for successful synthesis.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen (C-N) bonds.[9][13] This reaction is instrumental in attaching nitrogen-based electron-donating groups (e.g., diarylamines, carbazoles, phenothiazines) to the aryl core at the positions of the bromine atoms.
Causality & Expertise: The reaction proceeds through a catalytic cycle involving a palladium(0) complex.[9][14] Key steps include the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[9][14] The choice of ligand, typically a bulky, electron-rich phosphine, is critical to stabilize the palladium intermediates and promote the crucial reductive elimination step, preventing side reactions.[14] The selection of a suitable base (e.g., sodium tert-butoxide, cesium carbonate) is also vital for efficient deprotonation of the amine complex.[15]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon (C-C) bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide.[10][16][17] This is the strategy of choice for extending the π-conjugated system of the fluorophore, which is a common technique for shifting the emission to longer wavelengths (a bathochromic or red shift).
Causality & Expertise: The Suzuki reaction's catalytic cycle also begins with the oxidative addition of the aryl bromide to a Pd(0) species.[16] The subsequent key step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a process that requires activation by a base.[16][17] The final reductive elimination step forms the new C-C bond.[16] The reaction's success hinges on the correct choice of catalyst, ligand, base, and solvent to ensure efficient turnover and high yields.[10][18]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms on the benzene ring makes the carbons to which they are attached electrophilic and thus susceptible to attack by nucleophiles.[12][19] This allows for the displacement of one or both fluorine atoms.
Causality & Expertise: The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile attacks the carbon bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[20][21] In the second, typically fast step, the fluoride leaving group is expelled, restoring the ring's aromaticity.[12] The rate of this reaction is highly dependent on the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the intermediate.[19]
Visualized Synthetic Workflow
The following diagram illustrates the primary synthetic pathways available for functionalizing the this compound scaffold.
References
- 1. youtube.com [youtube.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. Fluorescent Dyes in Bioimaging - CD BioSciences [bioimagingtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications | MDPI [mdpi.com]
- 7. Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. vapourtec.com [vapourtec.com]
- 21. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective Functionalization of 1,5-Dibromo-2,4-difluorobenzene
Introduction
1,5-Dibromo-2,4-difluorobenzene is a versatile, symmetrically substituted aromatic building block crucial for synthesizing a wide array of functionalized molecules in agrochemicals, pharmaceuticals, and materials science. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms, presents both challenges and opportunities for regioselective functionalization. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bonds and the acidity of the aromatic protons, enabling a range of selective transformations. This guide provides an in-depth exploration of the key strategies for the controlled, site-selective functionalization of this important scaffold, complete with detailed experimental protocols and mechanistic insights.
The primary challenge in the functionalization of this compound lies in achieving selectivity between the two identical C-Br bonds and the C-H bond. The strategies outlined herein leverage subtle differences in electronic and steric environments to direct reactions to a specific site. We will delve into three principal methodologies:
-
Directed ortho-Metalation (DoM): Exploiting the directing ability of the fluorine atoms to achieve regioselective lithiation and subsequent electrophilic quench.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilizing the differential reactivity of the C-Br bonds in reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to achieve mono-functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): Leveraging the activation provided by the fluorine substituents to displace one of the bromine atoms with a suitable nucleophile.
This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their synthetic campaigns. The protocols provided are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower the user to adapt and optimize these methods for their specific needs.
Regioselective Functionalization via Directed ortho-Metalation (DoM)
Scientific Principle
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings.[1] In the case of this compound, the fluorine atoms act as effective directed metalation groups (DMGs). The electronegativity of fluorine increases the kinetic acidity of the adjacent ortho-protons.[2][3] This allows for selective deprotonation at the C3 position using a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a functional group at the position between the two fluorine atoms.
The choice of a lithium amide base over an alkyllithium is crucial to avoid competing halogen-metal exchange at the C-Br bonds. LDA is a non-nucleophilic, sterically hindered base that favors deprotonation over nucleophilic attack or halogen exchange.
Experimental Protocol: Regioselective Lithiation and Silylation
This protocol details the regioselective lithiation of this compound followed by quenching with trimethylsilyl chloride (TMSCl).
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the desired 1,5-dibromo-2,4-difluoro-3-(trimethylsilyl)benzene.
Data Summary
| Electrophile | Product | Typical Yield |
| (CH₃)₃SiCl | 1,5-Dibromo-2,4-difluoro-3-(trimethylsilyl)benzene | 85-95% |
| DMF | 2,6-Dibromo-3,5-difluorobenzaldehyde | 70-80% |
| I₂ | 1,5-Dibromo-2,4-difluoro-3-iodobenzene | 80-90% |
Visualization of the DoM Workflow
Caption: Workflow for Directed ortho-Metalation.
Regioselective Mono-functionalization via Palladium-Catalyzed Cross-Coupling
Scientific Principle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.[4][5] Achieving mono-functionalization of a dihalogenated substrate like this compound requires careful control of reaction conditions to favor the reaction of one C-Br bond over the other.
The key to selectivity lies in the relative rates of the first and second cross-coupling reactions. By using a slight excess of the dihalide, carefully controlling the reaction time, and selecting an appropriate catalyst system, it is possible to isolate the mono-substituted product in good yield. The electron-withdrawing fluorine atoms activate the C-Br bonds towards oxidative addition to the palladium catalyst.
Experimental Protocol: Mono-Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk tube, add this compound (1.2 equivalents), phenylboronic acid (1.0 equivalent), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water (10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion (consumption of the boronic acid), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to isolate the mono-arylated product, 2-bromo-4,6-difluoro-1,1'-biphenyl.
Experimental Protocol: Mono-Buchwald-Hartwig Amination
This protocol details the mono-amination of this compound with morpholine.[6][7]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound (1.2 equivalents) and morpholine (1.0 equivalent).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(2-bromo-4,6-difluorophenyl)morpholine.
Data Summary for Mono-functionalization
| Reaction Type | Coupling Partner | Product | Typical Yield |
| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-4,6-difluoro-1,1'-biphenyl | 60-75% |
| Buchwald-Hartwig | Morpholine | 4-(2-Bromo-4,6-difluorophenyl)morpholine | 70-85% |
Visualization of the Cross-Coupling Decision Pathway
Caption: Decision pathway for cross-coupling reactions.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
Scientific Principle
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring.[8] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[9] In this compound, the two fluorine atoms strongly activate the ring towards nucleophilic attack.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a bromine atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Subsequent elimination of the bromide ion restores the aromaticity of the ring. While both bromine atoms are activated, careful control of stoichiometry (using one equivalent of the nucleophile) can favor mono-substitution.
Experimental Protocol: Mono-substitution with Sodium Methoxide
This protocol describes the mono-methoxylation of this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add sodium methoxide (1.0 equivalent) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-bromo-2,4-difluoro-5-methoxybenzene.
Data Summary for SNAr
| Nucleophile | Product | Typical Yield |
| NaOMe | 1-Bromo-2,4-difluoro-5-methoxybenzene | 55-65% |
| NaSMe | 1-Bromo-2,4-difluoro-5-(methylthio)benzene | 60-70% |
| Piperidine | 1-(5-Bromo-2,4-difluorophenyl)piperidine | 50-60% |
Visualization of the SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Conclusion
The regioselective functionalization of this compound is a highly achievable goal through the strategic application of modern synthetic methodologies. This guide has detailed three distinct and powerful approaches: directed ortho-metalation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. The choice of strategy will depend on the desired functional group to be introduced and the specific synthetic context. By understanding the underlying scientific principles and following the detailed protocols provided, researchers can effectively utilize this versatile building block to construct complex and valuable molecules for a wide range of applications.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Dibromobenzenes
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving dibromobenzene substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet nuanced transformation. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven troubleshooting strategies to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a dibromobenzene is giving a complex mixture of products. What are the most common side reactions I should be looking for?
A: When working with dibromobenzenes, the primary side reactions are homocoupling of the boronic acid, protodeboronation (loss of the boron group), and reductive debromination of your starting material or product.[1][2] You may also face challenges controlling selectivity between mono- and di-arylation. Each of these issues stems from specific competing pathways that can often be suppressed by carefully tuning reaction parameters.
Q2: I see a lot of symmetrical biaryl in my crude NMR, which I suspect is from my boronic acid coupling with itself. Why does this homocoupling happen?
A: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[1][3][4] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes occur via a pathway where two boronic acid molecules are consumed to form a biaryl and Pd(0).[1] Furthermore, any dissolved oxygen in your reaction mixture can oxidize the active Pd(0) back to Pd(II), facilitating this undesired pathway.[1][4]
Q3: My mass spectrometry results show a significant peak corresponding to my starting dibromobenzene minus one bromine atom. What is causing this debromination?
A: This side reaction is known as reductive dehalogenation (or debromination). After the initial oxidative addition of the palladium catalyst to the C-Br bond, the resulting aryl-Pd(II)-Br intermediate can react with a hydride source in the mixture instead of the boronic acid.[1] Common hydride sources can include amine bases, alcoholic solvents, or even water under certain conditions.[1][5] Reductive elimination of the aryl group and the hydride then yields the dehalogenated arene.
Q4: I'm losing my boronic acid reagent, and I see the corresponding simple arene byproduct. What is this process and how can I stop it?
A: This is a classic case of protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This reaction is highly dependent on the substrate, pH, and temperature.[7][8][9] It can be catalyzed by acid or base and is often accelerated in aqueous media.[8][10] Some heteroaryl boronic acids are particularly susceptible to this decomposition pathway.[1][6]
Q5: My reaction mixture turned black and crashed out. What is happening to my catalyst?
A: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive Pd(0) nanoparticles.[2][11][12] This indicates that the ligands are not effectively stabilizing the soluble Pd(0) catalytic species. This can be caused by several factors, including insufficient ligand concentration, ligand degradation (e.g., oxidation of phosphines), or running the reaction at too high a temperature for the chosen ligand.[11]
Troubleshooting Hub: A Deeper Dive into Side Reactions
This section provides a structured approach to diagnosing and solving the most common issues encountered with dibromobenzene Suzuki couplings.
Issue 1: Homocoupling of Boronic Acid
This side reaction consumes your valuable nucleophile and complicates purification, leading to lower yields of the desired cross-coupled product.
-
Mechanism at a Glance: Typically involves a Pd(II)-mediated pathway, often fueled by incomplete catalyst reduction or the presence of oxygen.[1][4]
-
Identification: Look for a symmetrical biaryl byproduct (Ar-Ar) derived from your boronic acid (Ar-B(OH)₂) in your crude reaction analysis (LC-MS, GC-MS, NMR).
| Possible Cause | Underlying Rationale | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][3] | Rigorously degas all solvents and the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with an inert gas like argon for 15-20 minutes).[4][13] Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Precatalyst Reduction | Pd(II) precatalysts require reduction to Pd(0). If this is slow or inefficient, the lingering Pd(II) can drive homocoupling.[1] | Switch to a precatalyst that generates Pd(0) more cleanly, such as a Buchwald G3 or G4 palladacycle.[10] Alternatively, adding a mild reducing agent like potassium formate can help suppress this pathway.[4] |
| High Temperatures / Long Reaction Times | Prolonged exposure to high temperatures can lead to ligand dissociation or degradation, exposing the palladium center and increasing the likelihood of side reactions. | Optimize the reaction temperature. Use a more robust ligand that is stable at the required temperature. Monitor the reaction and work it up promptly upon completion. |
| Sub-optimal Ligand | The ligand may not be electron-rich enough to promote rapid reductive elimination of the desired product, allowing the competing homocoupling pathway to occur. | Screen more electron-rich and bulky ligands, such as SPhos or XPhos, which are known to accelerate the desired catalytic cycle.[13][14] |
Issue 2: Reductive Debromination
This side reaction consumes your electrophile and can occur on either the starting material or the mono-coupled product, leading to a mixture of undesired byproducts.
-
Mechanism at a Glance: An aryl-palladium intermediate intercepts a hydride source before it can transmetalate with the boronic acid.[1]
-
Identification: Detection of arenes where one or both bromine atoms have been replaced by hydrogen.
| Possible Cause | Underlying Rationale | Recommended Solution |
| Hydride-Donating Solvents | Alcohols (e.g., isopropanol, ethanol) or even solvents like DMF can act as hydride sources, especially at elevated temperatures.[1][15] | Switch to aprotic, non-hydride-donating solvents such as dioxane, THF, or toluene.[5] |
| Choice of Base | Strong alkoxide bases (e.g., NaOtBu) or certain amine bases can be sources of hydrides.[16] | Use weaker inorganic bases that are less likely to act as hydride donors. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent alternatives.[5] |
| Presence of Water | While often beneficial, excess water can sometimes serve as a proton/hydride source, particularly with certain bases and substrates.[5] | If using an aqueous mixture, carefully optimize the water content. In some cases, switching to strictly anhydrous conditions may be beneficial, though this can slow down transmetalation. |
| Slow Transmetalation | If the transmetalation step is slow, the aryl-Pd(II) intermediate has a longer lifetime, increasing the probability of intercepting a hydride. | Use a more active catalyst system (e.g., with bulky, electron-rich biarylphosphine ligands) to accelerate the entire catalytic cycle.[5] Ensure the boronic acid is of high quality and readily soluble. |
Issue 3: Protodeboronation
This reaction leads to the irreversible loss of your boronic acid, reducing the effective concentration of your nucleophile and stalling the reaction.
-
Mechanism at a Glance: The C-B bond is cleaved by a proton source. The mechanism can be complex and is highly pH-dependent.[7][9]
-
Identification: Detection of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂).
| Possible Cause | Underlying Rationale | Recommended Solution |
| Unstable Boronic Acid | Electron-deficient arylboronic acids and many heteroarylboronic acids are inherently prone to protodeboronation.[1][6] | Use a more stable boronic acid derivative, such as a MIDA boronate ester or an organotrifluoroborate salt.[7] These reagents "slow-release" the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition. |
| Sub-optimal Base/pH | The rate of protodeboronation is highly sensitive to pH. For many simple arylboronic acids, stronger bases can accelerate the process.[8][10] | Use a milder base such as K₂CO₃, Cs₂CO₃, or CsF. Potassium phosphate (K₃PO₄) is often a good choice as it provides moderate basicity.[6] Avoid strong hydroxides like NaOH or KOH if possible. |
| High Temperature | The rate of protodeboronation, like most decomposition pathways, increases with temperature. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C instead of >100 °C).[6] |
| Slow Cross-Coupling | If the desired Suzuki coupling is slow, the boronic acid is exposed to the potentially harsh reaction conditions for longer, allowing more time for decomposition. | Employ a highly active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos) to ensure the cross-coupling rate outcompetes the protodeboronation rate.[6][14] |
Visualizing the Suzuki Cycle and Competing Pathways
The following diagram illustrates the desired catalytic cycle for Suzuki coupling and the points where common side reactions diverge.
Caption: The desired Suzuki catalytic cycle versus off-cycle side reactions.
Key Experimental Protocol: Minimizing Side Reactions
This general protocol for a mono-arylation of a dibromobenzene is designed as a robust starting point, incorporating best practices to mitigate the side reactions discussed above.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Dibromobenzene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the dibromobenzene, arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (and ligand, if separate).
-
Solvent Addition: Add the previously degassed solvent via syringe.
-
Degassing (Optional but Recommended): For maximum oxygen removal, sparge the resulting slurry with a gentle stream of inert gas through a long needle for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the disappearance of starting material and the formation of product, while also looking for the characteristic masses or retention times of potential side products.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Analysis & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude material by ¹H NMR and/or LC-MS to assess the product distribution before proceeding with purification (e.g., flash column chromatography).
Troubleshooting Workflow
Use this decision tree to guide your optimization efforts when a reaction provides a poor outcome.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Sonogashira Reaction Products with Polyhalogenated Aromatics
Welcome to the technical support center for navigating the complexities of purifying Sonogashira reaction products, especially when dealing with polyhalogenated aromatic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during the purification process. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the purification of products from Sonogashira reactions involving polyhalogenated aromatics.
Q1: What are the most common impurities I can expect in my Sonogashira reaction with a polyhalogenated aromatic?
A1: Besides unreacted starting materials (the polyhalogenated aromatic and the terminal alkyne), the most prevalent impurities include:
-
Homocoupled alkyne (Glaser-Hay coupling product): This is a very common byproduct, resulting from the coupling of two terminal alkyne molecules.[1][2][3]
-
Palladium and copper catalyst residues: These can be challenging to remove completely and may require specific workup procedures.[4][5]
-
Dehalogenated/hydrogenated byproducts: With polyhalogenated aromatics, it's possible for one or more halogen atoms to be replaced by hydrogen, leading to a mixture of products.[6][7][8]
-
Oligomeric/polymeric materials: At higher temperatures, side reactions can lead to the formation of polymeric byproducts, which can complicate purification.[9]
Q2: My crude product is a dark, almost black solid, even though my desired product should be a light-colored solid. What causes this?
A2: The dark color is almost always due to the presence of palladium black, which is finely divided, precipitated palladium(0) catalyst.[1][10] This can happen if the catalyst becomes unstable and agglomerates. The presence of other highly conjugated impurities can also contribute to the dark color.
Q3: Is it always necessary to use a copper co-catalyst? I'm concerned about removing it during purification.
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free Sonogashira reactions are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts.[1][11] If you are consistently facing issues with homocoupling or copper removal, switching to a copper-free protocol is a highly recommended strategy.
Troubleshooting Guide
This guide provides detailed solutions to specific purification challenges you may encounter.
Issue 1: Difficulty in Removing the Palladium Catalyst
Q: I've run my reaction and after workup, my product is still contaminated with a fine black powder (palladium black). Standard filtration doesn't seem to remove it completely. What should I do?
A: The persistence of palladium black is a common issue. Here’s a systematic approach to tackle this:
Causality: Palladium black is insoluble in most organic solvents, but its fine particulate nature allows it to pass through standard filter paper.[10]
Step-by-Step Protocol:
-
Initial Filtration through Celite® or a Short Silica Plug:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Prepare a short plug of Celite® or silica gel in a fritted funnel or a pipette.
-
Pass the diluted reaction mixture through this plug. The fine palladium particles will be adsorbed onto the Celite® or silica.[4][10]
-
Wash the plug with additional solvent to ensure complete recovery of your product.
-
-
Treatment with Activated Charcoal:
-
If the filtrate is still colored, this indicates residual palladium or other colored impurities.
-
Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (e.g., Darco G-60).
-
Stir the solution at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal. Be aware that activated charcoal can sometimes adsorb the desired product, so use it judiciously.[9]
-
-
Use of Scavenging Resins:
-
For final-step purifications where very low palladium levels are required (e.g., for pharmaceutical applications), consider using a scavenger resin.
-
Thiol-functionalized silica gels or polymers are effective at binding residual palladium.
-
Stir the crude product solution with the scavenger resin for a few hours, then filter.[9]
-
Issue 2: Separation of the Desired Product from Homocoupled Alkyne
Q: My main impurity is the homocoupled alkyne, which has a similar polarity to my desired product, making separation by column chromatography difficult. What are my options?
A: This is a classic Sonogashira purification challenge. Here’s how to approach it:
Causality: The homocoupled alkyne often has a polarity close to the cross-coupled product, leading to co-elution during chromatography.
Strategies for Separation:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A less polar solvent system will generally provide better separation for less polar compounds. Consider using a gradient elution.
-
Silica Gel: Use a high-quality silica gel with a smaller particle size for better resolution.
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a very effective method for removing the homocoupled byproduct.
-
Carefully select a solvent or solvent pair in which the solubility of your product and the homocoupled alkyne differ significantly with temperature.
-
-
Preventative Measures (For Future Reactions):
-
Copper-Free Conditions: As mentioned in the FAQs, switching to a copper-free Sonogashira protocol is the most effective way to minimize or eliminate the formation of the homocoupled alkyne.[1][11]
-
Slow Addition of Alkyne: If you must use a copper-catalyzed reaction, adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of homocoupling.[3]
-
Issue 3: Dealing with a Mixture of Halogenated Products
Q: I started with a di- or tri-halogenated aromatic, and I'm getting a mixture of mono-alkynylated, di-alkynylated, and even some dehalogenated products. How can I purify my desired product?
A: This scenario requires careful purification and potentially reaction optimization.
Causality: The different halogen positions on a polyhalogenated aromatic can have different reactivities. Additionally, under certain conditions, a competing dehalogenation-hydrogenation reaction can occur.[6][7][8]
Purification and Optimization Strategies:
-
Careful Column Chromatography:
-
The polarity of the different products will vary significantly. The more alkyne groups are attached, the more polar the compound will likely be.
-
A carefully run gradient column chromatography should allow for the separation of these different products.
-
-
Reaction Optimization to Improve Selectivity:
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity and reduce the extent of dehalogenation.[12]
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the selectivity of the reaction.[13][14]
-
Stoichiometry: Carefully controlling the stoichiometry of the alkyne can favor the formation of the mono-alkynylated product.
-
Data Presentation
Table 1: Common Solvents for Column Chromatography of Sonogashira Products
| Polarity of Product | Recommended Solvent System (Hexane/Ethyl Acetate) | Notes |
| Non-polar | 98:2 to 90:10 | Start with a very non-polar eluent. |
| Moderately Polar | 80:20 to 50:50 | A gradient elution is often effective. |
| Polar | 50:50 to 0:100 | Consider adding a small amount of methanol for very polar products. |
Experimental Protocols
Protocol 1: General Workup and Purification by Column Chromatography
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (see Table 1).[15][16]
Visualizations
Caption: A typical workflow for the purification of Sonogashira reaction products.
Caption: A decision tree for troubleshooting common Sonogashira purification problems.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijnc.ir [ijnc.ir]
- 16. thalesnano.com [thalesnano.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1,5-Dibromo-2,4-difluorobenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 1,5-dibromo-2,4-difluorobenzene. This particular substrate presents a unique set of challenges due to its electronic properties and potential for multiple reactivity sites. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and achieve your synthetic goals.
Introduction: Understanding the Substrate
The amination of this compound is a valuable transformation for introducing nitrogen-containing moieties onto a synthetically useful scaffold. However, three key features of this molecule dictate the experimental approach:
-
Electron Deficiency: The two fluorine atoms withdraw electron density from the aromatic ring. This generally facilitates the initial oxidative addition step of the catalytic cycle, but can influence subsequent steps.
-
Symmetry and Reactivity: The molecule is symmetric, with two equivalent C-Br bonds. This makes achieving selective mono-amination a significant challenge, as the product of the first amination is often more reactive towards a second amination than the starting material.
-
Steric Factors: The fluorine atoms are positioned ortho to the bromine atoms, introducing steric considerations for the approach of the palladium catalyst and the amine nucleophile.
This guide will address the common pitfalls associated with these features and provide logical, mechanistically-grounded solutions.
Core Mechanism: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1][2][3] Each troubleshooting step will refer back to how a particular parameter influences one or more stages of this cycle.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a "challenging" substrate?
A: The primary challenge is controlling selectivity between mono- and di-amination. Once the first amine is coupled, the resulting product can sometimes be more reactive than the starting material, leading to the rapid formation of the di-substituted product. Additionally, the electron-deficient nature of the ring can make the reductive elimination step rate-limiting in some cases.
Q2: Should I use a Pd(0) or Pd(II) source?
A: While both can be effective, modern, well-defined Pd(II) precatalysts (often called G2, G3, or G4 precatalysts) are highly recommended.[4] These are typically air- and moisture-stable solids that reliably generate the active Pd(0) species in situ, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be of variable quality and require an initial reduction step.[3][5]
Q3: My reaction requires an inert atmosphere. How critical is this?
A: Extremely critical. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen. Failure to properly degas solvents and maintain an argon or nitrogen atmosphere is a leading cause of failed or low-yielding reactions. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive.
Q4: What is the typical reactivity order for aryl halides in this reaction?
A: While for many cross-coupling reactions the order is Ar-I > Ar-Br > Ar-Cl, in Buchwald-Hartwig amination, aryl bromides are often optimal. Aryl iodides can sometimes form inhibitory iodide-bridged palladium dimers, slowing the reaction.[3][6] Aryl chlorides are generally less reactive and require more specialized, highly active catalysts.[5][7] For your substrate, the C-Br bond is the reactive site.
Troubleshooting Guide
This section addresses specific experimental failures. For each problem, we diagnose potential causes rooted in the reaction mechanism and propose a logical sequence of solutions.
Caption: A decision workflow for troubleshooting common reaction failures.
Problem 1: No reaction occurs, or conversion is <5%.
Possible Causes & Solutions:
-
Cause A: Inactive Catalyst. The most common culprit is the degradation of the active Pd(0) species due to oxygen.
-
Solution 1 (Fundamental): Ensure all reagents and solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel should be flame-dried under vacuum and backfilled with an inert gas.
-
Solution 2 (Catalyst Source): Switch to an air-stable palladium precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are designed for reliable activation and are less sensitive to minor experimental variations.[4]
-
-
Cause B: Insufficient Temperature. While some modern systems work at room temperature, many Buchwald-Hartwig aminations require thermal energy to drive the catalytic cycle, particularly the reductive elimination step.
-
Solution: Increase the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80 °C to 110 °C for solvents like toluene or dioxane.[7]
-
-
Cause C: Inappropriate Base. The base is critical for deprotonating the amine to form the palladium-amido complex. If the base is too weak or is poisoned, the cycle will stall.
-
Solution: Ensure the base is fresh and has been stored under inert gas, especially strong bases like sodium tert-butoxide (NaOt-Bu). If using a weaker base like K₃PO₄, a higher temperature may be required.
-
Problem 2: The reaction yields a mixture of mono- and di-aminated products, and I want only the mono-aminated product.
Possible Causes & Solutions:
This is the central challenge for this substrate. The goal is to stop the reaction after one C-N bond has formed before the second C-Br site reacts.
-
Cause A: Amine Stoichiometry. Using an excess of the amine will statistically favor the formation of the di-substituted product.
-
Solution 1 (Primary Control): Carefully control the stoichiometry. Use the amine as the limiting reagent, typically between 0.9 and 1.05 equivalents relative to the this compound. This creates a condition where there isn't enough amine present to fully convert the mono-aminated intermediate to the di-aminated product.
-
-
Cause B: High Reactivity / Long Reaction Time. The mono-aminated product may be highly reactive, and given enough time and energy, it will inevitably react further.
-
Solution 2 (Kinetic Control): Lower the reaction temperature. A lower temperature will decrease the rate of both the first and second amination, but it may disproportionately slow the second, allowing for a time window where the mono-aminated product is the major species.
-
Solution 3 (Temporal Control): Monitor the reaction closely by TLC or GC-MS at short intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-aminated product appear.
-
-
Cause C: Ligand Choice. The steric and electronic properties of the ligand can influence selectivity.
-
Solution 4 (Ligand Tuning): A more sterically hindered ligand may show greater selectivity for the less hindered starting material over the potentially more crowded mono-aminated intermediate. While this is not a universal rule, screening a set of bulky biarylphosphine ligands is a valid optimization strategy.[8]
-
Problem 3: The reaction gives a low yield (<50%) of the desired product(s), but some conversion is observed.
Possible Causes & Solutions:
This indicates that the catalytic cycle is turning over, but it is either inefficient or is being diverted by side reactions.
-
Cause A: Suboptimal Ligand/Catalyst System. The combination of palladium, ligand, base, and solvent must be synergistic for a given substrate.[9]
-
Solution 1 (Systematic Screening): The choice of ligand is paramount. For electron-deficient aryl bromides, bulky, electron-rich biarylphosphine ligands are often the most effective. A screening of established, powerful ligands is the first step.
-
| Ligand | Key Characteristics & Typical Application |
| XPhos | Highly general and effective for a wide range of aryl halides, including chlorides. A great starting point.[9] |
| RuPhos | Excellent for coupling secondary amines and sterically hindered substrates.[9] |
| BrettPhos | Particularly effective for the selective monoarylation of primary amines.[9] |
| BINAP | An older, bidentate ligand. Can be effective but often superseded by modern biaryl monophosphine ligands.[1] |
-
Cause B: Hydrodehalogenation Side Reaction. This is the replacement of a bromine atom with a hydrogen atom. It can arise from β-hydride elimination if the amine has β-hydrogens, or from other decomposition pathways.[1]
-
Solution 2 (Base and Solvent Choice): This side reaction is highly dependent on the reaction conditions. Switching from a strong alkoxide base (like NaOt-Bu) to a weaker inorganic base (like Cs₂CO₃ or K₃PO₄) can sometimes suppress this pathway, though it may require higher temperatures.[3] The choice of solvent can also play a role; nonpolar solvents like toluene are often preferred.[10][11]
-
-
Cause C: Poor Solubility. If any component of the reaction (especially the base or palladium complexes) is not sufficiently soluble, the reaction can be slow and inefficient.[6]
-
Solution 3 (Solvent Screening): While toluene is a common starting point, other solvents like 1,4-dioxane, THF, or CPME can dramatically alter reaction rates and yields.[12] Ensure vigorous stirring, especially with heterogeneous inorganic bases.
-
Recommended Starting Protocol for Selective Mono-amination
This protocol provides a robust starting point for optimization. All operations should be performed in a glovebox or using Schlenk techniques under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the selected palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add the corresponding ligand (e.g., XPhos, 1.1-1.2 eq relative to Pd).
-
Add the base (e.g., NaOt-Bu, 1.4 eq). The base should be finely ground to ensure good solubility and reactivity.[6]
-
-
Reaction Assembly:
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Add the amine nucleophile (0.95 eq).
-
-
Execution and Monitoring:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (start at 80 °C).
-
Stir vigorously.
-
Monitor the reaction progress every 30 minutes by taking a small aliquot (under inert atmosphere), quenching with water, extracting with an organic solvent, and analyzing by TLC or GC-MS.
-
-
Workup:
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dilute with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash with water and brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. par.nsf.gov [par.nsf.gov]
Technical Support Center: Troubleshooting the Lithiation of Electron-Deficient Aromatic Compounds
Welcome to the technical support center for the lithiation of electron-deficient aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The lithiation of electron-deficient systems is notoriously challenging due to the inherent reactivity of both the starting materials and the organolithium reagents. This guide is structured to address the common pitfalls and provide clear, actionable solutions.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to some of the most common issues encountered during the lithiation of electron-deficient aromatics.
Q1: My lithiation reaction is not proceeding, or the yield is very low. What are the first things to check?
Low or no conversion is a frequent issue. Before making significant changes to your protocol, verify the following:
-
Reagent Quality: Organolithium reagents are highly pyrophoric and moisture-sensitive.[1] Ensure your reagent is fresh and has been properly stored. Consider titrating your organolithium solution to determine its exact concentration.[1]
-
Anhydrous Conditions: Absolutely dry conditions are critical. Ensure all glassware is oven- or flame-dried and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be rigorously dried.
-
Temperature Control: Many lithiation reactions require cryogenic temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition.[2] Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my lithiation?
Regioselectivity is governed by both electronic and steric factors, as well as reaction conditions.
-
Directing Group Strength: The choice and strength of the directing metalating group (DMG) is paramount.[3][4][5] Stronger DMGs will direct the lithiation to the ortho position more effectively.
-
Temperature: Temperature can significantly influence regioselectivity. In some cases, a change in temperature can alter the kinetic versus thermodynamic product distribution.[6]
-
Solvent and Additives: The choice of solvent and the use of additives like TMEDA can influence the aggregation state of the organolithium reagent, which in turn can affect regioselectivity.[3][7]
Q3: My organolithium reagent seems to be adding to my functional group instead of deprotonating the ring. How can I prevent this?
This is a common problem with π-deficient systems like pyridines or aromatics with electrophilic functional groups.[3][8]
-
Use a Sterically Hindered Base: Amide bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) are more sterically hindered and less nucleophilic than alkyllithiums, favoring deprotonation over addition.[2][9][10]
-
Lower the Temperature: Nucleophilic addition often has a higher activation energy than deprotonation. Running the reaction at a lower temperature can favor the desired deprotonation pathway.
-
Use a "Superbase": In challenging cases, mixed-metal superbases like "LICKOR" (n-BuLi/KOt-Bu) can provide high basicity with low nucleophilicity.[7][11]
Q4: I am seeing debromination or dehalogenation of my starting material. What is causing this and how can I avoid it?
This typically points to a successful lithium-halogen exchange, but the resulting aryllithium is being quenched by a proton source before it can react with your electrophile.[12]
-
Eliminate Proton Sources: Ensure your solvent, reagents, and inert gas are scrupulously dry. The most common proton source is often trace water.
-
Reaction Time and Temperature: After the lithium-halogen exchange, the aryllithium can be unstable. Adding the electrophile promptly after the exchange is complete can minimize quenching.
Q5: My reaction is messy, and I have multiple unidentified byproducts. What are the likely side reactions?
Besides nucleophilic addition and quenching, other side reactions can occur:
-
Halogen Dance: In some di- or polyhalogenated systems, the initial lithiated species can rearrange to a more stable regioisomer, leading to a mixture of products.[13][14]
-
Benzyne Formation: Under certain conditions, elimination of a lithium halide from an ortho-lithiated aryl halide can lead to the formation of a highly reactive benzyne intermediate, which can lead to a variety of products.[2]
-
Ether Cleavage: At higher temperatures, strong organolithium bases can deprotonate and cleave ethereal solvents like THF.[7]
Part 2: In-Depth Troubleshooting Guides
This section explores specific scenarios in greater detail, providing deeper insights into the underlying chemistry.
Section 2.1: Issues Related to Substrate and Reagents
Q: I am trying to lithiate a pyridine ring, but the reaction is failing. What are the specific challenges with pyridines and how can I overcome them?
Pyridine and other azines are particularly challenging substrates for lithiation. The electron-deficient nature of the ring makes it susceptible to nucleophilic addition by organolithium reagents.[2][3][8] Furthermore, the nitrogen lone pair can coordinate to the lithium cation, influencing the regioselectivity of deprotonation.
-
The Problem of Nucleophilic Addition: Alkyllithiums like n-BuLi readily add to the 2-position of the pyridine ring.[3] This is often the dominant reaction pathway.
-
Solutions:
-
Sterically Hindered Bases: The use of bulky, non-nucleophilic bases like LDA or LiTMP is often the most effective strategy to achieve deprotonation without addition.[2][15]
-
Directed Ortho-Metalation (DoM): Introducing a directing metalating group (DMG) onto the pyridine ring can direct the lithiation to a specific ortho position.[8]
-
Halogen-Lithium Exchange: If a halogenated pyridine is available, a low-temperature halogen-lithium exchange can be a clean way to generate a specific pyridyllithium species.[3]
-
Mixed Amide-Alkyllithium Bases: Formulations of n-BuLi with lithium aminoalkoxides have been shown to selectively promote deprotonation over addition by forming specific aggregates.[16]
-
Q: My electron-deficient aromatic contains a sensitive functional group (e.g., ester, nitrile). Which lithiating agent should I choose to avoid side reactions?
The presence of electrophilic functional groups requires careful selection of the lithiating agent.
-
For Esters and Ketones: These groups are highly susceptible to nucleophilic attack.
-
LDA or LiTMP: These sterically hindered amide bases are generally the reagents of choice.[17] Their bulk disfavors addition to the carbonyl group.
-
Transient Protection: In some cases, the functional group can be transiently protected. For example, an aldehyde can be protected by addition of an amide anion, which also acts as a directing group.[8]
-
-
For Nitriles: Nitriles are also prone to nucleophilic addition.[18][19]
-
LDA: The steric bulk of LDA is often sufficient to prevent addition to the nitrile group, allowing for ortho-lithiation.[10]
-
-
For Fluoroarenes: The strong electron-withdrawing nature of fluorine acidifies the ortho protons, but the resulting aryllithium can be unstable.
-
Mixed-Metal Bases: Combinations of a lithium amide with a transition metal salt (e.g., Fe(II)) have been shown to effect selective deprotonation of fluoroarenes at room temperature, forming more stable intermediates.[20]
-
Q: When should I use n-BuLi, s-BuLi, t-BuLi, or an amide base like LDA or LiTMP?
The choice of base is a critical parameter that depends on the desired transformation (deprotonation vs. halogen-exchange) and the substrate's reactivity.
| Reagent | Primary Use | Key Considerations |
| n-BuLi | General-purpose strong base for deprotonation.[9] | Can act as a nucleophile with sensitive functional groups.[17] |
| s-BuLi | Stronger base than n-BuLi. Useful for less acidic protons. | More sterically hindered than n-BuLi, can sometimes improve selectivity. |
| t-BuLi | Very strong, sterically hindered base. Primarily used for halogen-lithium exchange.[9] | Highly pyrophoric. Often requires two equivalents for clean halogen-lithium exchange.[21][22] |
| LDA | Strong, non-nucleophilic, sterically hindered base.[9] Ideal for deprotonating near sensitive functional groups.[10] | Typically prepared in situ. Less basic than alkyllithiums. |
| LiTMP | Similar to LDA but even more sterically hindered. | Useful for particularly challenging substrates where LDA might fail. |
Section 2.2: Optimizing Reaction Conditions
Q: How critical is the reaction temperature, and what is the optimal temperature range for lithiating electron-deficient systems?
Temperature is arguably one of the most critical parameters in these reactions.
-
Preventing Side Reactions: Most lithiations of electron-deficient aromatics are carried out at low temperatures (-78 °C is common) to suppress side reactions like nucleophilic addition, benzyne formation, and reaction with the solvent.[2]
-
Controlling Regioselectivity: Temperature can influence the regioselectivity of the lithiation. In some systems, kinetic deprotonation at low temperature may yield a different isomer than thermodynamic deprotonation at a higher temperature.[6]
-
Stability of the Organolithium: The generated aryllithium species can be unstable at higher temperatures, leading to decomposition or rearrangement.
Recommended Temperature Ranges
| Substrate Type | Recommended Temperature | Rationale |
| Halogenated Pyridines (Halogen-Lithium Exchange) | -78 °C to -100 °C | To ensure fast exchange and prevent side reactions of the unstable pyridyllithium. |
| Fluoroarenes | -78 °C | To prevent benzyne formation from the unstable ortho-lithiated intermediate.[20] |
| Aromatics with Directing Groups | 0 °C to -78 °C | The optimal temperature depends on the acidity of the proton and the stability of the resulting organolithium. |
Q: What is the role of solvents (e.g., THF, Et2O) and additives (e.g., TMEDA) in improving the reaction outcome?
Solvents and additives play a crucial role by solvating the lithium cation and breaking up organolithium aggregates.
-
Solvents:
-
THF: A polar aprotic solvent that is a good Lewis base and effectively solvates the lithium cation. It is the most common solvent for these reactions.[5] However, it can be deprotonated and cleaved by strong bases at temperatures above -20 °C.[7]
-
Diethyl Ether (Et2O): Less polar than THF and less prone to cleavage by organolithiums. However, the solubility of some organolithium intermediates may be lower.[7]
-
-
Additives:
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine): A bidentate Lewis base that chelates the lithium cation, breaking down the aggregates of organolithium reagents and increasing their basicity and reactivity.[3] This can lead to faster and more complete lithiation.
-
HMPA (Hexamethylphosphoramide): A highly polar, coordinating additive that can dramatically increase the reactivity of organolithiums. However, it is a known carcinogen and should be handled with extreme caution.
-
Q: I am performing a halogen-lithium exchange. What are the key parameters to control for a clean and efficient exchange?
Halogen-lithium exchange is a powerful tool for generating specific aryllithiums that are inaccessible by direct deprotonation.[23][24]
-
Choice of Halogen: The rate of exchange follows the trend I > Br >> Cl.[24] Aryl iodides and bromides are the most common substrates.
-
Organolithium Reagent: t-BuLi is often the reagent of choice for difficult exchanges due to its high reactivity.[22] n-BuLi is also commonly used, especially for more reactive aryl halides.
-
Stoichiometry: For t-BuLi, using two equivalents can be beneficial. The first equivalent performs the exchange, and the second reacts with the t-BuBr byproduct to form isobutylene, preventing side reactions.[21]
-
Temperature: The exchange is typically very fast, even at very low temperatures (-78 °C to -100 °C).[22][24] This is crucial for substrates with other functional groups that could react with the organolithium reagent.
Section 2.3: Workup and Analysis
Q: What is the proper procedure for quenching a lithiation reaction to avoid decomposition of the product?
The quench is a critical step. An improper quench can destroy your product.
-
Standard Quench: The most common method is to slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride (NH4Cl).[25] This provides a mild proton source to quench any remaining organolithium reagent and protonate the product alkoxide.
-
Acidic Workup: For some products, a dilute acid solution (e.g., 1 M HCl) is used.[25] However, be cautious if your product is acid-sensitive.
-
Non-Aqueous Quench: If your product is water-sensitive, you can quench with a non-aqueous proton source like methanol or isopropanol at low temperature before warming to room temperature.
Q: How can I confirm the formation of my desired lithiated intermediate before quenching?
Confirming the formation of the aryllithium before adding the electrophile can save time and resources.
-
Deuterium Quench: A common method is to take a small aliquot of the reaction mixture and quench it with a deuterated solvent like D2O or MeOD. Analysis of the resulting product by NMR or mass spectrometry will show the incorporation of deuterium at the site of lithiation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Directed Ortho-Lithiation of an Electron-Deficient Arene
This is a general guideline and may need to be optimized for your specific substrate.
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C and assemble hot under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add the electron-deficient aromatic substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous THF (or another suitable dry solvent) via cannula transfer.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organolithium reagent (e.g., n-BuLi or LDA, 1.1-1.5 eq) dropwise via syringe, maintaining the internal temperature below the specified limit.
-
Stirring: Stir the reaction mixture at the same temperature for the optimized time (typically 30 min to 2 hours).
-
Electrophile Addition: Add the electrophile (1.2-2.0 eq) dropwise, again maintaining the low temperature.
-
Warming and Quenching: After the addition is complete, allow the reaction to stir for the required time, then slowly warm to room temperature. Quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NH4Cl.
-
Workup: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation.
Protocol 2: Procedure for Lithium-Halogen Exchange on an Electron-Deficient Aryl Halide
-
Follow steps 1-4 from Protocol 1 with your aryl halide substrate. A temperature of -78 °C or lower is recommended.
-
Reagent Addition: Slowly add t-BuLi (2.1 eq) or n-BuLi (1.1 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stirring: Stir for a short period (e.g., 15-30 minutes) at -78 °C.
-
Electrophile Addition: Add the electrophile and proceed with steps 7-10 from Protocol 1.
Part 4: Visual Guides and Data
Diagram 1: Troubleshooting Workflow for Low Yield Lithiation
Caption: A logical workflow for troubleshooting low-yielding lithiation reactions.
Diagram 2: Factors Influencing Regioselectivity in Directed Ortho-Metalation
Caption: Key factors that control the regiochemical outcome of directed ortho-metalation.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane. 2,4- and 3,5-methanoprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. vapourtec.com [vapourtec.com]
- 10. DSpace [cora.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brainly.com [brainly.com]
- 18. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. Lithium-mediated Ferration of Fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ethz.ch [ethz.ch]
- 23. ias.ac.in [ias.ac.in]
- 24. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Workup Procedures for Reactions Involving 1,5-Dibromo-2,4-difluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the workup of chemical reactions utilizing 1,5-Dibromo-2,4-difluorobenzene. As a highly reactive and versatile building block in the synthesis of pharmaceuticals and agrochemicals, its effective use hinges on robust and clean workup procedures.[1] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot with confidence.
Core Concept: The Challenge of Polysubstituted Aromatics
This compound is a dense, relatively nonpolar solid at room temperature.[1][2] Its reaction products, catalysts, and byproducts often possess similar physical properties, complicating separation. The presence of four halogen substituents creates a highly electron-deficient ring, influencing the reactivity and stability of both the starting material and subsequent products.[3] A successful workup is not merely about isolating the product; it's about efficiently removing specific contaminants to streamline final purification.
Frequently Asked Questions & Troubleshooting Guide
Question 1: I'm performing a Suzuki-Miyaura coupling. How do I effectively remove palladium catalyst residues and boron-containing byproducts during the workup?
Answer: This is a multi-step challenge requiring distinct tactics for each type of impurity. Palladium catalysts are typically heterogeneous or become so during the reaction, while boronic acid byproducts are polar and water-soluble under the right conditions.
Palladium Removal: Your first step after the reaction is complete should be the removal of the bulk palladium catalyst.
-
Filtration: Cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, DCM). Pass the entire mixture through a pad of Celite® or silica gel.[4] This will physically trap the finely dispersed palladium particles. Wash the pad with additional solvent to ensure your product is fully recovered.
Boronic Acid & Borate Salt Removal: Boronic acids and their salts, used in excess, are common impurities.
-
Aqueous Base Wash: After filtration, transfer the organic solution to a separatory funnel and wash with an aqueous base like 1M NaOH or K₃PO₄. This deprotonates the boronic acid, forming a highly water-soluble boronate salt that partitions into the aqueous layer.[5]
-
Fluoride Wash (for stubborn cases): A highly effective method involves washing the organic layer with an aqueous solution of 1M potassium fluoride (KF).[6] This reacts with residual boronic acid to form a trifluoroborate salt (R-BF₃K), which is often easily separated. In some cases, a solid precipitate of tributyltin fluoride (if tin reagents were present) may form at the interface, which can be removed by a second filtration through Celite.[6]
-
Methanol Azeotrope: If boron residues persist, they can sometimes be removed by concentrating the crude product multiple times from methanol. This process forms volatile trimethyl borate, (MeO)₃B, which is removed under reduced pressure.[6]
Step-by-Step Protocol: Standard Workup for a Suzuki Coupling
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) or another suitable organic solvent.
-
Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the Celite pad thoroughly with additional EtOAc.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M KF (aq) (2x) - Shake for at least 1 minute for each wash.[6]
-
Water (1x)
-
Brine (saturated NaCl solution) (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product, which can then be purified by column chromatography or recrystallization.
Question 2: My Buchwald-Hartwig amination workup is plagued by a persistent emulsion. What causes this and how can I resolve it?
Answer: Emulsions are a common frustration in Buchwald-Hartwig workups, often caused by the combination of insoluble inorganic bases (like Cs₂CO₃ or K₃PO₄), phosphine oxide byproducts, and polar aprotic solvents like THF or dioxane.[6][7]
Causality:
-
Insoluble Bases: Fine particulates of the base can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.
-
Phosphine Ligand Byproducts: Ligands like triphenylphosphine are oxidized to triphenylphosphine oxide (TPPO) during the reaction. TPPO has amphiphilic properties and is notoriously good at stabilizing emulsions.[6]
-
Miscible Solvents: Water-miscible solvents like THF or dioxane can reduce the interfacial tension between the organic and aqueous layers, promoting emulsion formation.[6]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting emulsions.
-
Add Brine: The simplest first step is to add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and polarity of the aqueous phase, helping to force the organic components out and break the emulsion.
-
Filter Through Celite®: If brine fails, filter the entire emulsified mixture through a pad of Celite®. This can break up the droplets and remove the solid particulates that may be stabilizing the emulsion.
-
Solvent Removal (Pre-Workup): If you are using a water-miscible solvent like THF, it is often best to remove it via rotary evaporation before starting the aqueous workup.[6] Re-dissolve the residue in an immiscible solvent like ethyl acetate or DCM, then proceed with the washes.
-
Centrifugation: For small-scale reactions, transferring the emulsion to centrifuge tubes and spinning at high speed can force the layers to separate.
Question 3: After reacting this compound with an organolithium reagent (e.g., n-BuLi), my workup gives a low yield of the desired product. What's going wrong?
Answer: The issue likely lies in the quenching step. Organolithium reagents are extremely strong bases and nucleophiles, and their reactions are highly exothermic and sensitive.[8][9] The C-Li bond formed on the aromatic ring is highly polarized and reactive.
Common Pitfalls:
-
Quenching with Water/Strong Acid: Adding water or a strong acid directly to the cold reaction mixture can cause a violent, uncontrolled temperature spike. This can decompose your lithiated intermediate or the desired product.
-
Protonolysis: If the quench is not efficient, the highly basic lithiated intermediate can deprotonate other species in the mixture, including the solvent or the product itself, leading to side reactions.
The Correct Procedure: A Controlled Quench The key is to use a weak electrophile and maintain a low temperature.
-
Maintain Low Temperature: Keep the reaction vessel at the reaction temperature (typically -78 °C).
-
Use a Buffered Quench: Instead of water, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] NH₄Cl is a much weaker acid than water and provides a proton source in a more controlled, buffered manner.
-
Slow, Inverse Addition: Add the cold reaction mixture slowly via cannula or dropping funnel to a separate, vigorously stirred flask containing the cold NH₄Cl solution. This "inverse addition" ensures the organolithium is always the limiting reagent during the quench, preventing temperature spikes.
-
Allow to Warm Slowly: Only after the addition is complete should you allow the mixture to warm to room temperature before proceeding with the standard extraction.
Question 4: How can I remove unreacted this compound from my final product?
Answer: The starting material is a crystalline solid and is significantly less polar than most of its derivatized products (e.g., amines, alcohols, biaryls). This difference in polarity is the key to its removal.
-
Column Chromatography: This is the most reliable method. Given its low polarity, the starting material will elute very quickly from a silica gel column. You can typically start with a nonpolar eluent like hexane or a hexane/ethyl acetate mixture (e.g., 98:2) to flush the starting material off the column before increasing the eluent polarity to recover your more polar product.
-
Recrystallization: If your product is a solid, recrystallization can be very effective. Choose a solvent system in which your product has good solubility at high temperatures but poor solubility at low temperatures, while the starting material remains soluble. Alternatively, find a solvent (like cold hexanes) that will dissolve the starting material but not your product, allowing you to perform a simple trituration or wash.
-
Sublimation: this compound can be sublimed under vacuum.[10] If your product has a much higher boiling point and is thermally stable, you may be able to remove the unreacted starting material by heating the crude mixture under high vacuum.
Data and Protocols at a Glance
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | [1][11] |
| Molecular Weight | 271.89 g/mol | [11] |
| Melting Point | 29.0 to 33.0 °C | [1][2] |
| Boiling Point | 100 °C @ 25 Torr | [1] |
| Appearance | White to off-white powder or lump | [2] |
| Solubility | Insoluble in water; soluble in methanol, DCM, THF, ethyl acetate | [12] |
Table 2: Common Aqueous Workup Reagents
| Reagent | Purpose |
| Saturated NH₄Cl | Mildly acidic quench for reactive anions (e.g., organometallics). |
| Saturated NaHCO₃ | Mildly basic wash to neutralize excess acid. |
| 1M HCl | Acidic wash to remove basic organic compounds (e.g., amines). |
| 1M NaOH / K₃PO₄ | Basic wash to remove acidic organic compounds (e.g., phenols, boronic acids). |
| Water | General wash to remove water-soluble salts and reagents. |
| Brine (Sat. NaCl) | "Salting out" - breaks emulsions and reduces solubility of organic compounds in the aqueous layer. |
General Aqueous Workup Workflow
Caption: A generalized workflow for a standard aqueous workup.
References
- 1. Cas 28342-75-8,this compound | lookchem [lookchem.com]
- 2. This compound | 28342-75-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. The reaction of porphyrins with organolithium reagents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,4-Dibromo-2,5-difluorobenzene CAS#: 327-51-5 [m.chemicalbook.com]
Technical Support Center: Catalyst Poisoning in Reactions with 1,5-Dibromo-2,4-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for catalytic reactions involving 1,5-Dibromo-2,4-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling chemistries. Our goal is to provide field-proven insights and actionable troubleshooting strategies to address one of the most common challenges in this field: catalyst poisoning.
Reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are fundamental to modern synthesis. However, their efficiency is highly dependent on the stability and activity of the transition metal catalyst, typically based on palladium.[1] The presence of even trace amounts of certain impurities, known as poisons, can lead to partial or total deactivation of the catalyst, resulting in failed reactions, low yields, and difficult purification.[2][3]
This document provides a structured approach to identifying, mitigating, and resolving issues related to catalyst poisoning in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst poisoning.
Q1: What are the typical signs of catalyst poisoning in my reaction?
A1: The most immediate indicator is a significant decrease in catalytic performance.[4] Key symptoms include:
-
Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely.
-
Low Product Yield: The conversion of starting material to the desired product is minimal, even after extended reaction times.
-
Change in Selectivity: An increase in the formation of side products, such as from homocoupling or decomposition.[4]
-
Inconsistent Results: Difficulty in reproducing results between batches, suggesting variable levels of contaminants.
Q2: What are the most likely catalyst poisons I might encounter when working with this compound?
A2: Poisons can originate from starting materials, reagents, solvents, or the reaction atmosphere. Common culprits include:
-
Sulfur Compounds: Thiols, sulfides, and sulfoxides are potent poisons for palladium catalysts, often originating from reagents or contaminated solvents.[2][5][6]
-
Coordinating Functional Groups: Certain organic functional groups, such as nitriles, nitro compounds, and some nitrogen-containing heterocycles, can bind strongly to the metal center and inhibit catalysis.[2][7]
-
Oxidizing Agents: Oxygen from atmospheric leaks can oxidize the active Pd(0) species to an inactive Pd(II) state.[8]
-
Water and Halide Ions: While sometimes part of the reaction conditions, excess water or halide ions (especially from impure reagents) can interfere with the catalyst's activity.[8][9]
-
Heavy Metals: Contaminants like mercury, lead, or arsenic, even at ppb levels, can cause irreversible catalyst deactivation.[10]
Q3: Which catalysts are most commonly used for cross-coupling reactions with this substrate?
A3: Palladium-based catalysts are the industry standard for cross-coupling reactions involving aryl halides.[1] Highly active systems are often required, especially for deactivated substrates.[11][12][13] Common choices include:
-
For Suzuki-Miyaura Reactions: Systems using palladium acetate or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[12]
-
For Buchwald-Hartwig Amination: Similar palladium precursors are used, often with specialized ligands like BrettPhos or Josiphos-type ligands, which are designed to facilitate the C-N bond-forming reductive elimination step.[7]
Q4: I am performing a sequential cross-coupling. Does the reactivity order of the two bromine atoms matter?
A4: Yes, the electronic environment of the two bromine atoms is identical due to the molecule's symmetry. Therefore, achieving high selectivity for monosubstitution can be challenging and often requires careful optimization of reaction conditions (e.g., stoichiometry of the coupling partner, temperature, and reaction time) to minimize the formation of the disubstituted product. Catalyst poisoning can exacerbate this issue by slowing the reaction, potentially leading to a mixture of unreacted, mono-substituted, and di-substituted products.
Troubleshooting Guide: From Diagnosis to Solution
When a reaction fails, a systematic approach is crucial. The following guide provides a logical workflow to diagnose and resolve issues related to catalyst deactivation.
Problem: Reaction shows low or no conversion.
This is the most frequent and frustrating issue. It indicates a fundamental problem with the catalytic cycle.
Caption: Troubleshooting workflow for catalyst poisoning.
-
Assess the Catalyst and Ligand:
-
Cause: Palladium precursors (like Pd(OAc)₂) and phosphine ligands can degrade over time, especially with improper storage. Phosphine ligands are prone to oxidation.
-
Action: Run a control reaction with a known, reliable substrate (e.g., 4-bromotoluene). If this control also fails, your catalyst or ligand is likely compromised. Discard the old batches and use fresh, properly stored materials.
-
-
Evaluate Reagent Purity:
-
Cause: The this compound or the coupling partner may contain impurities from their synthesis that are catalyst poisons. For example, sulfur-containing compounds are a known poison for many reactions involving Pd nanoparticles.[5]
-
Action:
-
Analyze your starting materials via GC-MS or LC-MS to screen for unexpected impurities.[14]
-
If impurities are detected, purify the material by recrystallization or column chromatography.
-
Consider using "scavenger" resins or guard beds designed to trap specific poisons like sulfur or heavy metals before the reaction mixture is exposed to the catalyst.[15]
-
-
-
Scrutinize the Solvent and Atmosphere:
-
Cause: Solvents can be a major source of poisons. Ethers like THF can form peroxides, while other solvents may contain sulfur impurities or dissolved oxygen. An incomplete degassing process allows oxygen to deactivate the Pd(0) catalyst.
-
Action:
-
Always use freshly purified, anhydrous, and thoroughly degassed solvents. A common method is sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Ensure your reaction setup is airtight to prevent atmospheric oxygen from entering.
-
-
Experimental Protocols
Protocol 1: Diagnosing Catalyst Poisoning with a Control Experiment
This protocol helps determine if the catalyst system itself is inactive, or if the problem lies with your specific substrates.
-
Setup Two Reactions in Parallel: Use identical vials, stir bars, and solvent volumes.
-
Reaction A (Test): Your standard reaction with this compound.
-
Reaction B (Control): A reaction using a standard, highly reactive aryl halide like 4-bromotoluene or 4-chloroanisole instead of your substrate.
-
-
Use Identical Reagents: Use the same batch of catalyst, ligand, base, solvent, and coupling partner (e.g., phenylboronic acid) for both reactions.
-
Maintain Identical Conditions: Run both reactions at the same temperature and for the same duration.
-
Analyze the Outcome:
-
If both A and B fail: The catalyst, ligand, solvent, or base is likely the source of the problem. Start by replacing the catalyst and ligand.
-
If B succeeds but A fails: The catalyst system is active. The issue is likely an impurity in your this compound or the specific coupling partner used. Proceed with reagent purification.
-
Protocol 2: General Procedure for Solvent Purification (THF)
This is a representative protocol for removing water and peroxides, common catalyst inhibitors.
WARNING: Handle sodium and benzophenone with extreme caution under an inert atmosphere.
-
Pre-dry the Solvent: Let the commercial THF stand over activated 4Å molecular sieves for 24 hours.
-
Assemble the Still: Set up a distillation apparatus under an inert atmosphere (Nitrogen or Argon).
-
Add Drying Agents: To the pre-dried THF in the distillation flask, add sodium metal (cut into small pieces) and a small amount of benzophenone as an indicator.
-
Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color does not persist, more sodium may be required.
-
Distill: Collect the freshly distilled, dry, and oxygen-free THF directly into your reaction flask or a storage flask under an inert atmosphere.
Technical Deep Dive: Mechanisms and Analysis
Mechanism of Palladium Catalyst Poisoning
The catalytic cycle for most cross-coupling reactions involves the interchange of the palladium center between the Pd(0) and Pd(II) oxidation states. Poisons disrupt this cycle by strongly binding to the electron-rich, coordinatively unsaturated Pd(0) species, which is the active catalyst.
Caption: Mechanism of catalyst deactivation by a poison.
As shown in the diagram, a poison (P), such as a sulfur compound, has a high affinity for the Pd(0) center. It forms a stable, off-cycle complex (L-Pd(0)-P) that is catalytically inactive.[6] This effectively removes the catalyst from the reaction, preventing the crucial oxidative addition step and halting the entire process.
Data Summary: Analytical Techniques for Poison Identification
If simple troubleshooting fails, advanced analytical techniques may be necessary to identify the specific poison.
| Technique | What It Detects | Application & Insights | Reference |
| GC-MS | Volatile organic impurities | Identifies organic poisons in starting materials or solvents (e.g., thiols, nitriles). | [14] |
| ICP-MS/OES | Trace elements | Detects heavy metal poisons (As, Pb, Hg) on the surface of the spent catalyst. Can quantify elemental composition. | [4][10] |
| XPS | Surface elemental composition and chemical state | Provides information on the elements present on the catalyst surface and their oxidation states, confirming the presence of poisons like sulfur or halides. | [10][15][16] |
| IR Spectroscopy | Functional groups on the catalyst surface | Can detect adsorbed species like carbon monoxide or cyanides on the catalyst surface. | [15][17] |
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. Analysis of Catalysts | tascon.eu - Tascon - Surface Analysis [tascon.eu]
- 17. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 1,5-Dibromo-2,4-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,5-dibromo-2,4-difluorobenzene. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable building block from the laboratory bench to a larger, pilot, or manufacturing scale.[1] As a key intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials, ensuring a robust, safe, and scalable synthesis is paramount.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process safety management.
Troubleshooting Guide: From Bench to Bulk
Scaling up a chemical synthesis is rarely a linear process. Issues that are manageable at the gram-scale can become critical challenges at the kilogram-scale. This section addresses specific problems you may encounter during the scale-up of this compound synthesis, which is typically achieved via the electrophilic bromination of 1,3-difluorobenzene.
Q1: My yield has dropped significantly upon scale-up, and the reaction seems to stall. What's going wrong?
A1: This is a classic scale-up challenge often related to mass and heat transfer limitations.
Root Cause Analysis:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reaction mass (1,3-difluorobenzene, brominating agent, and catalyst) is more difficult. "Hot spots" or areas of high reactant concentration can lead to side reactions, while insufficient mixing can slow the reaction rate, leading to incomplete conversion.
-
Poor Heat Transfer: The bromination of aromatic compounds is highly exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate the heat generated. Uncontrolled temperature increases can lead to the formation of unwanted byproducts and potentially dangerous thermal runaway conditions.
-
Catalyst Deactivation/Distribution: Solid catalysts (e.g., iron filings) may not be distributed effectively in a large volume, leading to a lower effective concentration. The catalyst can also be deactivated by moisture or other impurities in the starting materials, which have a more pronounced effect at a larger scale.
Troubleshooting Protocol:
-
Agitation & Baffling Review: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and baffles to create turbulent flow, guaranteeing homogeneity. For a given reactor geometry, the mixing efficiency can be modeled or empirically determined to ensure it is sufficient for the reaction kinetics.
-
Controlled Reagent Addition: Never add the entire quantity of the brominating agent (e.g., liquid bromine) at once. Implement a slow, controlled addition via a dosing pump. This allows the reactor's cooling system to manage the exotherm effectively.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is critical for designing a safe process with adequate cooling capacity.
-
In-Process Monitoring: Use in-process controls (IPCs) like GC or HPLC to monitor the consumption of the starting material (1,3-difluorobenzene) and the formation of the desired product. This will confirm if the reaction is stalling and help optimize the reaction time.
Q2: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity?
A2: Formation of isomers like 1,3-dibromo-4,6-difluorobenzene or polybrominated species is a common selectivity issue.
Root Cause Analysis:
-
Reaction Temperature: Higher reaction temperatures often lead to a decrease in selectivity, favoring the formation of thermodynamically stable but undesired isomers.
-
Catalyst Choice: The nature of the Lewis acid catalyst can influence the regioselectivity of the bromination.
-
Bromine Concentration: Localized high concentrations of bromine can lead to over-bromination, yielding tri- or tetra-brominated species.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a consistent and optimized reaction temperature. A typical range for such brominations is often kept low, for instance, between -10°C and 10°C, to maximize selectivity.[2]
-
Subsurface Addition: Introduce the bromine below the surface of the reaction mixture, close to the agitator. This ensures rapid dispersion and minimizes localized high concentrations, reducing the chance of polybromination.
-
Solvent Selection: While some procedures are solvent-free, using an inert solvent can help to better control the temperature and reactant concentrations.[2] However, the addition of a solvent adds complexity to the process (cost, recovery, safety), so a thorough evaluation is necessary.
-
Post-Reaction Quenching: After the reaction is complete (as confirmed by IPC), quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution) to prevent further reactions during workup.
Q3: The purification by distillation is inefficient at a larger scale. What are my options?
A3: Relying solely on fractional distillation can be challenging due to the close boiling points of halogenated aromatic isomers. A multi-step purification strategy is often required.
Root Cause Analysis:
-
Azeotrope Formation: Impurities may form azeotropes with the product, making separation by distillation difficult.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures during distillation can cause some degradation or isomerization of dibromodifluorobenzene isomers.[3][4]
Troubleshooting Protocol & Data Comparison:
| Purification Method | Starting Purity (GC Area %) | Final Purity (GC Area %) | Typical Yield (%) | Key Parameters & Considerations |
| Fractional Vacuum Distillation | ~90% | ~97-98.5% | 80-90% | Requires a column with high theoretical plates. Risk of thermal degradation if pot temperature is too high. |
| Recrystallization | ~95% | >99.5% | 70-85% | Solvent selection is critical (e.g., isopropanol, ethanol/water). Requires careful control of cooling rate for optimal crystal growth. |
| Melt Crystallization | ~97% | >99.8% | 60-80% | Energy-efficient and solvent-free, but requires specialized equipment. Best for removing small amounts of impurities from a highly concentrated product. |
Recommended Workflow:
-
Initial Distillation: Perform a simple vacuum distillation to remove low-boiling starting materials and high-boiling polybrominated compounds. This provides a significantly enriched product cut.
-
Recrystallization: Take the enriched distillate and perform a recrystallization. This is highly effective at removing isomeric impurities that have different crystal lattice energies. A solvent screen should be performed at the lab scale to identify the optimal system.[5]
Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards I should be aware of when scaling up this synthesis? A: The primary hazards are associated with the reagents and the reaction itself.
-
Bromine (Br₂): Highly corrosive, toxic upon inhalation, and a strong oxidizing agent. All transfers must be conducted in a closed system within a well-ventilated area. Personnel must be equipped with appropriate PPE, including acid-gas respirators, face shields, and corrosion-resistant gloves.[6][7][8][9]
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reactor must be vented through a scrubber system (e.g., containing a caustic solution like sodium hydroxide) to neutralize the HBr gas.[2]
-
Thermal Runaway: As discussed in the troubleshooting section, the exothermic nature of the reaction is a major concern. A robust process safety review (e.g., a HAZOP study) is essential before any large-scale run.
Q: How can I effectively monitor the reaction to ensure it goes to completion? A: Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is the most common and effective method.
-
Method: A small, quenched sample of the reaction mixture is diluted and injected into the GC.
-
Analysis: Monitor the disappearance of the 1,3-difluorobenzene peak and the appearance of the this compound product peak. The reaction is typically considered complete when the area percent of the starting material is below a set threshold (e.g., <1%).
Q: What are the typical specifications for the final, purified this compound? A: While specifications can vary by customer, a high-purity grade would typically meet the following criteria:
-
Appearance: White to off-white solid or crystalline powder.[10]
-
Purity (by GC): ≥ 99.5%[10]
-
Melting Point: 29 - 33 °C[10]
-
Isomeric Impurities: Each individual isomer < 0.15%
Visualized Workflows and Logic
Scale-Up Synthesis Workflow
This diagram outlines the critical steps and decision points in a typical scale-up campaign for this compound.
Caption: A comprehensive workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree: Low Purity
This decision tree provides a logical path to diagnose the root cause of low product purity after initial isolation.
Caption: A decision tree for diagnosing the root cause of low product purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 3. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,4-Dibromo-2,5-difluorobenzene(327-51-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dibromodifluorobenzene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Dibromodifluorobenzene Isomers
Fluorinated aromatic compounds are cornerstones in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, dibromodifluorobenzene isomers represent a particularly versatile class of reagents. Their two bromine atoms offer orthogonal handles for sequential functionalization via cross-coupling reactions, enabling the precise construction of complex, multi-substituted aromatic systems.
However, not all dibromodifluorobenzene isomers exhibit the same reactivity. The relative positions of the fluorine and bromine substituents on the benzene ring profoundly influence the ease and selectivity of C-Br bond activation in common cross-coupling reactions such as Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig amination. Understanding these reactivity differences is paramount for researchers and process chemists to design efficient and predictable synthetic routes.
This guide provides an in-depth comparison of the reactivity of various dibromodifluorobenzene isomers in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental electronic and steric factors that govern their reactivity, present supporting experimental data from the literature, and provide detailed protocols for key transformations.
Factors Influencing Reactivity: A Tale of Two Effects
The regioselectivity of mono-functionalization in dibromodifluorobenzene isomers is primarily dictated by a delicate interplay of electronic and steric effects. These factors influence the rate-determining oxidative addition step in the catalytic cycle of most cross-coupling reactions.
Electronic Effects: The Inductive Power of Fluorine
Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) is a dominant factor in determining the reactivity of the C-Br bonds. This effect has several consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the carbon atoms of the benzene ring, making the C-Br bonds more electrophilic and, therefore, more susceptible to oxidative addition by an electron-rich palladium(0) catalyst.
-
Positional Dependence: The strength of the inductive effect diminishes with distance. A C-Br bond ortho or para to a fluorine atom will be more activated than a C-Br bond in a meta position. When multiple fluorine atoms are present, their effects are additive.
Steric Effects: The Gatekeeper of Reactivity
Steric hindrance around a C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even preventing oxidative addition. The size of the phosphine ligands on the palladium catalyst also plays a crucial role; bulkier ligands require more space and can exacerbate steric clashes.
The interplay between these two effects is what ultimately determines which C-Br bond in a given isomer will react preferentially. In some cases, electronic activation will be the dominant factor, while in others, steric hindrance will prevail.
Comparative Reactivity of Dibromodifluorobenzene Isomers
Let's consider a few representative isomers to illustrate these principles:
-
1,4-Dibromo-2,5-difluorobenzene: In this symmetrical isomer, each bromine atom is ortho to one fluorine atom and meta to the other. The electronic activation from the ortho fluorine is significant. Due to the symmetry, mono-functionalization will lead to a single product. This isomer is generally a reactive substrate in various cross-coupling reactions.[1]
-
1,3-Dibromo-2,5-difluorobenzene: This isomer presents a more nuanced case. The C3-Br bond is flanked by two meta fluorine atoms, while the C1-Br bond is ortho to the C2-F and meta to the C5-F. The C1-Br bond is therefore more electronically activated. However, it is also more sterically hindered due to the adjacent fluorine atom. In a Buchwald-Hartwig amination, selective mono-amination at the C1 position has been demonstrated, suggesting that electronic activation can overcome moderate steric hindrance.[2]
-
1,2-Dibromo-4,5-difluorobenzene: Here, both bromine atoms are adjacent to each other and are each ortho to a fluorine atom. Both C-Br bonds are electronically activated. However, the C1-Br and C2-Br bonds are in different steric environments relative to the rest of a potential coupling partner. This isomer is a versatile building block for preparing unsymmetrical biaryls through sequential cross-coupling reactions.[3]
Table 1: Predicted Reactivity Order of C-Br Bonds in Selected Dibromodifluorobenzene Isomers
| Isomer | Most Reactive Position | Rationale |
| 1,4-Dibromo-2,5-difluorobenzene | C1 or C4 (equivalent) | Strong electronic activation from ortho fluorine; moderate steric hindrance. |
| 1,3-Dibromo-2,5-difluorobenzene | C1 | Stronger electronic activation from ortho fluorine outweighs the moderate steric hindrance. |
| 1,2-Dibromo-4,5-difluorobenzene | C1 or C2 | Both positions are electronically activated; selectivity may be influenced by the specific coupling partner and reaction conditions. |
| 1,2-Dibromo-3,4-difluorobenzene | C1 or C2 | Similar to 1,2-dibromo-4,5-difluorobenzene, both positions are activated. |
Cross-Coupling Reaction Showcase
The choice of cross-coupling reaction can also influence the outcome of reactions with dibromodifluorobenzene isomers. Below, we discuss some of the most common palladium-catalyzed cross-coupling reactions and provide representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boronic acid reagents.
Experimental Protocol: Mono-arylation of 1,4-Dibromo-2,5-difluorobenzene
-
Reagents:
-
1,4-Dibromo-2,5-difluorobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1,4-dibromo-2,5-difluorobenzene, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
dot
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoborons, often allowing for milder reaction conditions.
Experimental Protocol: Synthesis of an Unsymmetrical Biaryl from 1,2-Dibromo-4,5-difluorobenzene [3]
-
Reagents:
-
1,2-Dibromo-4,5-difluorobenzene (1.0 equiv)
-
Aryl zinc chloride (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(PPh₃)₄.
-
Add a solution of 1,2-dibromo-4,5-difluorobenzene in anhydrous THF.
-
Slowly add the aryl zinc chloride solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
dot
Figure 2: Catalytic Cycle of the Negishi Coupling.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, which are prevalent in many pharmaceuticals.
Experimental Protocol: Mono-amination of 1,3-Dibromo-2,5-difluorobenzene [2]
-
Reagents:
-
1,3-Dibromo-2,5-difluorobenzene (1.1 equiv)
-
Benzophenone imine (1.0 equiv)
-
Pd₂(dba)₃ (0.5 mol%)
-
Xantphos (0.5 mol%)
-
K₃PO₄ (4.0 equiv)
-
Anhydrous isopropanol
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and K₃PO₄.
-
Evacuate and backfill with argon.
-
Add a solution of 1,3-dibromo-2,5-difluorobenzene and benzophenone imine in anhydrous isopropanol.
-
Heat the mixture to 80 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with isopropanol.
-
The resulting imine can be hydrolyzed to the corresponding aniline by treatment with aqueous HCl.
-
dot
Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Conclusion and Future Outlook
The reactivity of dibromodifluorobenzene isomers in cross-coupling reactions is a fascinating and synthetically important area of study. The regioselectivity of these reactions is governed by a nuanced balance of electronic activation by the fluorine substituents and steric hindrance around the C-Br bonds. By understanding these fundamental principles, chemists can make informed decisions about which isomer and which reaction conditions are best suited for their synthetic goals.
While this guide provides a framework for predicting the relative reactivity of these isomers, there is a clear need for more systematic, quantitative studies that directly compare a wide range of isomers under standardized conditions for various cross-coupling reactions. Such data would be invaluable for the development of predictive models and for further refining our understanding of these versatile building blocks. As the demand for complex fluorinated molecules continues to grow, a deeper understanding of the reactivity of dibromodifluorobenzene isomers will undoubtedly play a crucial role in enabling the innovations of tomorrow.
References
Strategic Alternatives to 1,5-Dibromo-2,4-difluorobenzene for the Synthesis of Advanced Fluorinated Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 1,5-Dibromo-2,4-difluorobenzene stands as a valuable and versatile building block in this field. Its two bromine atoms serve as reliable handles for cross-coupling reactions, while the electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and can act as powerful directing groups.
However, reliance on a single building block can limit the accessible chemical space. The specific substitution pattern of this compound dictates a fixed regiochemical outcome. To unlock novel molecular architectures, researchers must consider alternative polyhalogenated fluorinated synthons. This guide provides a comparative analysis of key isomeric and heterocyclic alternatives, offering field-proven insights and detailed experimental protocols to expand the synthetic chemist's toolkit.
Comparative Analysis of Core Building Blocks
The reactivity and synthetic utility of dibromodifluorinated aromatics are fundamentally dictated by the substitution pattern on the ring. The relative positions of the halogens influence the electronic environment of each carbon, the stability of reaction intermediates, and the steric accessibility of reactive sites.
Isomeric Dibromodifluorobenzenes: A Study in Regiochemistry
The primary alternatives to this compound are its structural isomers. While chemically similar, their distinct substitution patterns offer crucial differences in reaction selectivity.
1. 1,4-Dibromo-2,5-difluorobenzene
This symmetrical isomer is a highly popular alternative, frequently used as a building block for polymers and complex organic structures.[1][4][5] The bromine atoms are positioned for sequential or double cross-coupling reactions, while the fluorine atoms activate the adjacent positions.
-
Reactivity Profile: The C-Br bonds are readily activated by palladium or nickel catalysts for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[6] The fluorine atoms are susceptible to SNAr, although the symmetry of the molecule means that monosubstitution yields a single product, simplifying purification.
-
Synthetic Advantage: Its symmetry is its greatest asset, making it ideal for creating linear, rigid structures common in materials science and for synthesizing symmetrical ligands.
2. 1,3-Dibromo-2,5-difluorobenzene
This lesser-known isomer presents a unique reactivity profile due to its asymmetric halogenation pattern.
-
Reactivity Profile: The bromine at C1 is sterically hindered by the adjacent fluorine and bromine atoms, potentially allowing for selective mono-functionalization at the C3 position under carefully controlled conditions. The fluorine atoms at C2 and C5 create distinct electronic environments, offering potential for regioselective SNAr.
-
Synthetic Advantage: This reagent is well-suited for syntheses requiring differentiated reactivity between the two bromine atoms or for accessing substitution patterns unavailable from its symmetric counterparts.
Heterocyclic Analogue: 3,5-Dibromo-2,6-difluoropyridine
Introducing a nitrogen atom into the aromatic ring dramatically alters the electronic landscape, enhancing the molecule's susceptibility to nucleophilic attack.
-
Reactivity Profile: The pyridine nitrogen acts as a strong electron-withdrawing group, significantly activating the entire ring, particularly the C2 and C6 positions, towards SNAr.[7] Consequently, the C-F bonds in 3,5-dibromo-2,6-difluoropyridine are exceptionally labile. The C-Br bonds remain viable for cross-coupling, allowing for a rich derivatization chemistry.
-
Synthetic Advantage: This building block is ideal for synthesizing compounds where a pyridine core is a desired pharmacophore. The heightened reactivity of the C-F bonds allows for substitutions under milder conditions than their benzene analogues.
Data Presentation: Physical and Chemical Properties of Key Alternatives
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| This compound | 399-86-0 | 271.88 | 45-48 | 198-200 | Asymmetric, versatile for sequential reactions. |
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | 271.88 | 60-62 | 96 / 20 mmHg | Symmetrical, ideal for polymers and linear molecules.[4] |
| 1,3-Dibromo-2,5-difluorobenzene | 128259-68-7 | 271.88 | N/A | 208.8±35.0[8] | Asymmetric, offers differentiated C-Br reactivity.[9] |
| 3,5-Dibromo-2,6-difluoropyridine | 685517-84-4 | 272.87 | N/A | N/A | Highly activated C-F bonds due to pyridine nitrogen.[10] |
Core Methodologies & Field-Proven Protocols
The true value of these building blocks is realized through their application in robust and reproducible synthetic protocols. Here, we detail key transformations, explaining the rationale behind the choice of reagents and conditions.
Experimental Workflow Diagram
Caption: A generalized workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 1,4-Dibromo-2,5-difluorobenzene
This protocol demonstrates a typical C-C bond formation, a foundational reaction in drug discovery.
Objective: To synthesize 1-bromo-2,5-difluoro-4-(thiophen-2-yl)benzene.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromo-2,5-difluorobenzene (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Rationale: K₂CO₃ is a common inorganic base sufficient for many Suzuki couplings; its solid nature simplifies handling. An excess of the boronic acid ensures complete consumption of the more valuable aryl bromide.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Rationale: The dppf ligand provides a good balance of stability and activity for the palladium catalyst, making it effective for a wide range of aryl bromides.
-
-
Solvent and Degassing: Add a 3:1 mixture of 1,4-dioxane and water. Seal the flask and sparge with argon for 15 minutes.
-
Rationale: The aqueous dioxane system is effective at dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the Pd(0) active species.
-
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Difluorobenzene Derivative
This protocol illustrates the displacement of an activated fluorine atom, a key strategy for introducing heteroatoms.[7][11]
Objective: To synthesize 4-bromo-2-fluoro-5-(piperidin-1-yl)benzonitrile from a hypothetical 4-bromo-2,5-difluorobenzonitrile.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzonitrile (1.0 equiv) in dimethyl sulfoxide (DMSO). Add piperidine (1.5 equiv).
-
Rationale: DMSO is a polar aprotic solvent that excels at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the SNAr reaction.
-
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Rationale: The base acts as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours. The reaction progress can be monitored by observing the consumption of the starting material via TLC.
-
Workup: Pour the cooled reaction mixture into ice-water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: If necessary, recrystallize the solid from an ethanol/water mixture to obtain the pure product.
Regioselectivity in SNAr Reactions
Caption: Directing effects in the SNAr of this compound.
Protocol 3: Fluorine-Directed Ortho-Metalation (DoM)
Fluorine is a potent, yet often underutilized, directed metalation group that can facilitate lithiation at an adjacent position.[12][13]
Objective: To synthesize 1,4-dibromo-2,5-difluoro-3-(trimethylsilyl)benzene via DoM.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Rationale: Anhydrous and inert conditions are paramount for organolithium reactions. Low temperature is required to prevent side reactions and control the kinetic deprotonation.
-
-
Base Addition: Slowly add lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Rationale: LDA is a strong, non-nucleophilic base ideal for deprotonation without competing SNAr. The fluorine atom directs the deprotonation to the adjacent C-H bond.[12]
-
-
Electrophilic Quench: Add freshly distilled chlorotrimethylsilane (TMSCl, 1.5 equiv) dropwise.
-
Rationale: TMSCl is an efficient electrophile that traps the newly formed aryllithium species.
-
-
Workup: After stirring for 30 minutes at -78 °C, allow the reaction to warm slowly to room temperature. Quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by column chromatography or distillation to afford the silylated product.
Conclusion
While this compound is a powerful synthetic tool, a nuanced understanding of its isomeric and heterocyclic alternatives significantly broadens the horizons for designing complex fluorinated molecules. Isomers like 1,4-dibromo-2,5-difluorobenzene offer advantages in the synthesis of symmetrical structures, whereas asymmetric isomers provide pathways for selective, sequential functionalization. Heterocyclic analogues, such as 3,5-dibromo-2,6-difluoropyridine, leverage the activating effects of the heteroatom to enable chemistry not possible with their carbocyclic counterparts. By mastering the distinct reactivity profiles and applying the robust protocols detailed in this guide, researchers can unlock new chemical space and accelerate the development of next-generation pharmaceuticals, agrochemicals, and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 4. 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | FD11144 [biosynth.com]
- 5. 1,4-Dibromo-2,5-difluorobenzene -1kg | Saudi Biological Society [saudibiosoc.com]
- 6. nbinno.com [nbinno.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. aablocks.com [aablocks.com]
- 9. 1,3-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 44891181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 685517-84-4|3,5-Dibromo-2,6-difluoropyridine|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
validation of 1,5-Dibromo-2,4-difluorobenzene reaction products by mass spectrometry
An Application Scientist's Guide to Mass Spectrometric Validation of 1,5-Dibromo-2,4-difluorobenzene Reaction Products
Introduction: The Versatility of a Key Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, this compound stands out as a highly versatile scaffold. Its symmetrically placed bromine and fluorine atoms offer distinct and orthogonal reactivity, enabling chemists to perform sequential, site-selective functionalizations. This capability is paramount in constructing complex molecular architectures.
However, with great synthetic potential comes the critical need for rigorous analytical validation. When a reaction involves multiple reactive sites, as is the case with this substrate, a complex mixture of mono-substituted, di-substituted, and rearranged products can arise. Mass spectrometry (MS) emerges as the definitive tool for dissecting these reaction outcomes, providing not just confirmation of the desired product but also crucial insights into reaction pathways and impurity profiles. This guide offers a comparative analysis of mass spectrometric techniques for the validation of reaction products derived from this compound, grounded in practical experimental data and established analytical principles.
Common Synthetic Transformations of this compound
The two bromine atoms on the ring are prime handles for transition-metal-catalyzed cross-coupling reactions, while the fluorine atoms can be targeted under different conditions. Understanding the expected products is the first step in designing a validation strategy.
Caption: Key reaction pathways for this compound.
The Foundational Principle: Bromine's Isotopic Signature
The cornerstone of validating these reaction products lies in the unique natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively). This gives any bromine-containing ion a characteristic "doublet" in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).
For a molecule like this compound, which contains two bromine atoms, the statistical combination of these isotopes produces a highly recognizable M:M+2:M+4 peak cluster with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is an unambiguous fingerprint that allows for the confident identification of bromine-containing species in a complex mixture.
A Comparative Guide to Monitoring 1,5-Dibromo-2,4-difluorobenzene Reactions by GC-MS, HPLC, and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety. 1,5-Dibromo-2,4-difluorobenzene is a key building block, frequently employed in the synthesis of complex organic molecules due to its unique electronic properties and versatile reactivity in cross-coupling reactions.[1] This guide provides an in-depth, objective comparison of three powerful analytical techniques for monitoring reactions involving this pivotal intermediate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Reaction Monitoring
Effectively tracking the progress of a chemical reaction involving this compound allows for:
-
Optimization of Reaction Conditions: Real-time data enables the fine-tuning of parameters such as temperature, catalyst loading, and reaction time to maximize product formation and minimize impurities.
-
Kinetic and Mechanistic Insights: Understanding the rate of consumption of reactants and the formation of intermediates and products provides valuable information about the reaction mechanism.[2]
-
Ensuring Safety and Scalability: Identifying the accumulation of potentially hazardous intermediates or reaction stalling is crucial for safe process scale-up.
-
Quality Control: Verifying the completion of a reaction and the purity of the product mixture before proceeding to subsequent synthetic steps or purification is essential.
A common and important application of this compound is in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds.[1] This guide will use a representative Suzuki-Miyaura reaction as a framework for comparing the analytical methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Principle of Operation
In GC-MS, a liquid sample is vaporized and injected into a gas chromatograph. An inert carrier gas (typically helium or nitrogen) transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase, which is influenced by their boiling points and polarities. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio. This provides both quantitative data (peak area) and qualitative structural information (fragmentation pattern).[4]
Experimental Protocol: Monitoring a Suzuki-Miyaura Reaction
Reaction: this compound + Phenylboronic acid → 5-Bromo-2,4-difluoro-1,1'-biphenyl
1. Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reaction.
-
If the reaction mixture contains solid catalysts or bases, filter the diluted sample through a small plug of silica gel or a syringe filter (0.22 µm) to remove non-volatile components that could contaminate the GC inlet.[5]
-
Further dilute the sample to an appropriate concentration (typically in the low ppm range) for GC-MS analysis.
-
Add an internal standard (a non-reactive compound with a distinct retention time, e.g., dodecane) for accurate quantification.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable for separating halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C. A split injection is often used to prevent column overloading.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
This program should be optimized based on the specific components of the reaction mixture.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and identification of byproducts. For higher sensitivity and quantitative accuracy, Selected Ion Monitoring (SIM) can be used, targeting the characteristic ions of the starting material, product, and internal standard.[6]
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds
HPLC is a powerful separation technique that is well-suited for a wider range of compounds than GC, including those that are non-volatile or thermally labile.[3]
Principle of Operation
In HPLC, a liquid sample is injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column. Separation is achieved based on the analyte's interaction with the stationary and mobile phases. For halogenated aromatic compounds, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Analytes are detected as they elute from the column, most commonly by a UV-Vis detector.
Experimental Protocol: Monitoring a Suzuki-Miyaura Reaction
1. Sample Preparation:
-
Similar to GC-MS, withdraw an aliquot of the reaction mixture at specific time points.
-
Quench the reaction by diluting it in the mobile phase or a compatible solvent.
-
Filter the sample to remove particulates using a 0.22 µm syringe filter.
-
Dilute the sample to fall within the linear range of the detector.
-
An internal standard can also be utilized for improved quantitative accuracy.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate components with different polarities. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector. Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ Monitoring and Structural Elucidation
NMR spectroscopy is an incredibly powerful tool that provides detailed structural information and can be used for in-situ reaction monitoring, eliminating the need for sample workup.[7] For reactions involving fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous due to its high sensitivity and the wide chemical shift range of fluorine, which often results in a simplified spectrum with less peak overlap compared to ¹H NMR.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment of the nucleus, providing detailed information about the molecular structure. For quantitative analysis, the area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: In-situ ¹⁹F NMR Monitoring
1. Sample Preparation:
-
The reaction is set up directly in an NMR tube.
-
Dissolve the this compound, phenylboronic acid, catalyst, and base in a deuterated solvent (e.g., toluene-d₈ or THF-d₈) to provide a lock signal for the NMR spectrometer.
-
Include a quantitative internal standard containing a fluorine atom that does not participate in the reaction (e.g., trifluorotoluene).
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F.
-
Temperature: The reaction can be run at the desired temperature within the NMR probe, which allows for precise temperature control.
-
Acquisition: A series of ¹⁹F NMR spectra are acquired at set time intervals throughout the reaction. A sufficient relaxation delay (D1) should be used to ensure accurate quantification.
Comparative Analysis: GC-MS vs. HPLC vs. NMR
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with mass-based detection.[3] | Separation based on polarity, with UV or other spectroscopic detection.[8] | Detection and quantification based on the magnetic properties of atomic nuclei.[7] |
| Sample Volatility | Requires volatile and thermally stable compounds.[9] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[10] | No volatility requirement. |
| Sample Preparation | Requires quenching, dilution, and often filtration. Can be time-consuming.[5] | Requires quenching, dilution, and filtration.[10] | Minimal; reaction can be run directly in the NMR tube (in-situ).[11] |
| Sensitivity | Generally high, especially in SIM mode.[10] | Good, but can be dependent on the chromophore of the analyte.[10] | Generally lower sensitivity compared to MS techniques. |
| Specificity | High, due to characteristic mass fragmentation patterns providing structural information.[4] | Moderate; retention time is the primary identifier. Specificity can be enhanced with a DAD or by coupling to a mass spectrometer (LC-MS).[10] | Very high; provides detailed structural information and can distinguish between isomers.[7] |
| Quantitative Accuracy | Excellent with the use of an internal standard.[4] | Excellent with proper calibration and use of an internal standard.[8] | Excellent; often does not require calibration curves if an internal standard is used.[12] |
| Real-time Monitoring | At-line; requires sampling and sample preparation.[13] | At-line; requires sampling and sample preparation. | In-situ; allows for true real-time, non-invasive monitoring.[14] |
| Cost & Complexity | Moderate to high initial cost; requires skilled operators. | Moderate initial cost and complexity. | High initial cost and requires specialized expertise. |
Visualizing the Workflow
GC-MS/HPLC Reaction Monitoring Workflow
Caption: Workflow for at-line reaction monitoring using GC-MS or HPLC.
In-situ NMR Reaction Monitoring Workflow
Caption: Workflow for in-situ reaction monitoring using NMR spectroscopy.
Conclusion and Recommendations
The choice of analytical technique for monitoring reactions of this compound depends on the specific goals of the analysis, available instrumentation, and the nature of the reaction.
-
GC-MS is an excellent choice for routine quantitative analysis, offering high sensitivity and specificity, particularly when reaction byproducts need to be identified. It is a workhorse technique in many synthetic chemistry labs.
-
HPLC provides greater flexibility, especially if the product or intermediates are non-volatile or thermally unstable. It is a highly reliable quantitative tool, though it may provide less structural information than MS or NMR unless coupled to a mass spectrometer.
-
NMR Spectroscopy , particularly ¹⁹F NMR for this class of compounds, is unparalleled for gaining detailed mechanistic insights through in-situ monitoring. It provides rich structural information and accurate quantification without the need for sample workup, making it the most powerful technique for in-depth reaction understanding, albeit with a higher cost and lower throughput.
For comprehensive process development, a combination of these techniques is often employed. For instance, in-situ NMR might be used in the initial stages to understand the reaction mechanism and identify key intermediates, while GC-MS or HPLC would be used for routine monitoring and quality control in later stages and on a larger scale.
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Quantitative and Qualitative analysis of HPLC and GC | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 13. shoko-sc.co.jp [shoko-sc.co.jp]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Senior Application Scientist's Guide to the Kinetic Landscapes of Cross-Coupling Reactions: A Comparative Study Featuring 1,5-Dibromo-2,4-difluorobenzene
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of synthetic organic chemistry, the ability to predictably and efficiently forge carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the construction of complex molecular architectures that are the bedrock of modern pharmaceuticals and functional materials. However, the true mastery of these powerful transformations lies not just in their application, but in a deep understanding of their underlying kinetics. A thorough kinetic analysis illuminates the reaction mechanism, identifies the rate-determining step, and provides the crucial insights needed to optimize reaction conditions for yield, selectivity, and efficiency.
This guide, born from extensive hands-on experience and a deep dive into the current literature, offers a comparative exploration of the kinetic performance of a particularly intriguing, yet understudied, substrate: 1,5-Dibromo-2,4-difluorobenzene . The unique electronic and steric properties of this molecule—two bromine atoms susceptible to cross-coupling, powerfully influenced by the strong electron-withdrawing nature of two fluorine substituents—present a fascinating case study for dissecting the nuances of reaction kinetics.
We will journey through the kinetic landscapes of three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—using this compound as our focal point. While specific, published kinetic data for this exact substrate remains elusive, this guide will leverage well-established mechanistic principles and comparative data from analogous dihalobenzene systems to provide a robust predictive framework. We will delve into the "why" behind experimental choices, provide detailed, field-tested protocols for conducting your own kinetic studies, and present the information in a clear, comparative format to empower you to accelerate your research and development.
The Heart of the Matter: The Palladium Catalytic Cycle
At the core of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions lies a palladium-based catalytic cycle. A generalized representation of this cycle is depicted below. Understanding the individual steps is crucial, as any one of them can be the rate-determining step (RDS), the bottleneck that governs the overall reaction speed. For many cross-coupling reactions involving aryl bromides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the RDS.[1]
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electron-withdrawing fluorine atoms in this compound are expected to increase the electrophilicity of the carbon atoms attached to the bromine atoms, thereby accelerating the oxidative addition step compared to non-fluorinated dibromobenzenes.[2] This guide will explore how this electronic influence plays out in the kinetics of different cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction, a pillar of C(sp²)–C(sp²) bond formation, couples an organoboron reagent with an organic halide.[3] Its mild conditions and the low toxicity of the boron reagents have led to its widespread adoption.[4]
Expected Kinetic Profile of this compound
The two fluorine atoms in this compound are predicted to have a significant impact on the kinetics of the Suzuki-Miyaura coupling. The strong negative inductive effect of fluorine will make the aryl ring electron-deficient, which generally accelerates the rate-determining oxidative addition step.[5] Furthermore, the two C-Br bonds are electronically distinct due to the unsymmetrical placement of the fluorine atoms, which could lead to regioselectivity in sequential couplings.
Comparative Kinetic Data (Predicted)
| Substrate | Key Structural Features | Expected Relative Initial Rate | Rationale |
| This compound | Two Br atoms, two strong electron-withdrawing F atoms | Fastest | The strong inductive effect of the two fluorine atoms significantly activates both C-Br bonds towards oxidative addition. |
| 1-Bromo-4-fluorobenzene | One Br atom, one electron-withdrawing F atom | Fast | The fluorine atom activates the C-Br bond, leading to a faster reaction compared to bromobenzene. |
| 1,4-Dibromobenzene | Two Br atoms, no activating/deactivating groups | Moderate | Serves as a baseline for a non-activated dihalobenzene. |
| 1,4-Dibromo-2,5-dimethoxybenzene | Two Br atoms, two electron-donating OMe groups | Slowest | The electron-donating methoxy groups decrease the electrophilicity of the C-Br bonds, slowing down oxidative addition. |
Experimental Protocol for Kinetic Analysis of the Suzuki-Miyaura Coupling
This protocol outlines a general procedure for monitoring the kinetics of the Suzuki-Miyaura coupling of this compound with phenylboronic acid using Gas Chromatography (GC).
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Schlenk tubes
-
Magnetic stirrer and stir bars
-
Oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Standard Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe. Add a known amount of an internal standard (e.g., dodecane).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.01 mmol) and PPh₃ (0.02 mmol) in anhydrous toluene.
-
Reaction Initiation: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and allow the mixture to equilibrate with stirring. Inject the catalyst solution to initiate the reaction (t=0).
-
Sampling: At regular time intervals, withdraw aliquots (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately quench them in a vial containing diethyl ether and a small amount of water.
-
Analysis: Analyze the quenched samples by GC-FID to determine the concentrations of the starting material, product(s), and internal standard over time.
-
Data Analysis: Plot the concentration of the starting material and product(s) as a function of time. From these plots, determine the initial reaction rate and the reaction order with respect to each component.
Figure 2: A generalized experimental workflow for kinetic studies of cross-coupling reactions.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[3][6] This reaction is a cornerstone for the synthesis of conjugated enynes and arylalkynes.
Expected Kinetic Profile of this compound
Similar to the Suzuki-Miyaura coupling, the electron-withdrawing fluorine atoms in this compound are expected to accelerate the oxidative addition of the C-Br bonds to the palladium catalyst.[7] The reaction kinetics will also be influenced by the copper co-catalyst (in the traditional protocol) and the choice of base and solvent.
Comparative Kinetic Data (Predicted)
The following table provides a qualitative comparison of the expected relative initial rates of Sonogashira coupling.
| Substrate | Key Structural Features | Expected Relative Initial Rate | Rationale |
| This compound | Two Br atoms, two strong electron-withdrawing F atoms | Fastest | The electron-deficient nature of the aromatic ring significantly facilitates the oxidative addition step. |
| 1-Bromo-4-iodobenzene | One I atom, one Br atom | Fast | The C-I bond is significantly more reactive than the C-Br bond, leading to a rapid initial reaction.[3] |
| 1,4-Dibromobenzene | Two Br atoms, no activating/deactivating groups | Moderate | Represents the baseline reactivity for a di-brominated arene. |
| 4-Bromoanisole | One Br atom, one electron-donating OMe group | Slowest | The electron-donating group deactivates the C-Br bond towards oxidative addition. |
Experimental Protocol for Kinetic Analysis of the Sonogashira Coupling
This protocol describes a method for monitoring the kinetics of the Sonogashira coupling of this compound with phenylacetylene using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
-
Internal standard (e.g., biphenyl)
-
Schlenk tubes
-
Magnetic stirrer and stir bars
-
High-performance liquid chromatograph with a UV detector (HPLC-UV)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent, Base, and Alkyne Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe. Finally, add phenylacetylene (1.2 mmol).
-
Internal Standard: Add a known amount of an internal standard (e.g., biphenyl).
-
Reaction Initiation: Commence stirring at room temperature to start the reaction (t=0).
-
Sampling: At regular intervals, withdraw aliquots (e.g., 0.1 mL) and quench them in a vial containing a dilute solution of hydrochloric acid in methanol.
-
Analysis: Analyze the quenched samples by HPLC-UV to monitor the disappearance of the starting materials and the formation of the product(s).
-
Data Analysis: Construct concentration versus time profiles for the reactants and products to determine the reaction rate and order.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for the formation of C-N bonds, coupling an amine with an aryl halide.[8][9] This reaction has profoundly impacted medicinal chemistry due to the prevalence of arylamines in pharmaceuticals.
Expected Kinetic Profile of this compound
The kinetics of the Buchwald-Hartwig amination are highly dependent on the ligand, base, and substrate. For electron-deficient aryl bromides like this compound, the oxidative addition step is expected to be facile.[10] However, the overall rate may be influenced by other steps in the catalytic cycle, such as the reductive elimination.
Comparative Kinetic Data (Predicted)
The following table provides a qualitative comparison of the expected relative initial rates of Buchwald-Hartwig amination.
| Substrate | Key Structural Features | Expected Relative Initial Rate | Rationale |
| This compound | Two Br atoms, two strong electron-withdrawing F atoms | Fastest | The highly electron-deficient ring should undergo rapid oxidative addition. |
| 4-Bromobenzonitrile | One Br atom, one strong electron-withdrawing CN group | Fast | The nitrile group strongly activates the C-Br bond. |
| 1,4-Dibromobenzene | Two Br atoms, no activating/deactivating groups | Moderate | Baseline reactivity for a non-activated dihalobenzene. |
| 4-Bromoanisole | One Br atom, one electron-donating OMe group | Slowest | The electron-donating group slows the oxidative addition step. |
Experimental Protocol for Kinetic Analysis of the Buchwald-Hartwig Amination
This protocol details a method for monitoring the kinetics of the Buchwald-Hartwig amination of this compound with morpholine using in-situ ¹⁹F NMR spectroscopy. The presence of fluorine atoms in the substrate provides a convenient spectroscopic handle for real-time monitoring.[11]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene-d₈
-
J. Young NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a glovebox, weigh this compound (0.1 mmol), Pd₂(dba)₃ (0.001 mmol), and XPhos (0.002 mmol) into a vial. In a separate vial, weigh sodium tert-butoxide (0.14 mmol).
-
Solution Preparation: Dissolve the substrate and catalyst mixture in toluene-d₈. Add morpholine (0.12 mmol) to this solution.
-
Reaction Initiation in NMR Tube: Transfer the solution to a J. Young NMR tube. Add the solid sodium tert-butoxide to the NMR tube, seal it, and quickly transport it to the NMR spectrometer. The reaction is initiated upon dissolution of the base.
-
NMR Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals at a constant temperature.
-
Data Analysis: Integrate the signals corresponding to the starting material and the product(s) in each spectrum. Plot the relative concentrations as a function of time to determine the reaction kinetics.
Conclusion: A Framework for Predictive Kinetics
While the definitive kinetic parameters for this compound in cross-coupling reactions await experimental determination, this guide provides a robust, experience-driven framework for predicting its behavior and for designing the experiments to quantify it. The strong electron-withdrawing nature of the fluorine substituents unequivocally points towards an enhanced reactivity in the often rate-determining oxidative addition step across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The detailed protocols provided herein are not merely recipes but are templates for rigorous scientific inquiry. By systematically varying concentrations, temperature, and catalyst systems, researchers can elucidate the reaction orders, determine activation energies, and ultimately, build a comprehensive kinetic model for their specific application. This deep understanding is the key to transforming a good reaction into a great one—a transformation that is efficient, scalable, and robust. We encourage the scientific community to build upon this predictive framework and share their findings to further enrich our collective understanding of these powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving 1,5-Dibromo-2,4-difluorobenzene
For researchers, scientists, and professionals in drug development, 1,5-dibromo-2,4-difluorobenzene stands as a pivotal building block. Its symmetrically substituted aromatic core, adorned with two bromine and two fluorine atoms, offers a versatile platform for the synthesis of complex molecular architectures. The strategic functionalization of this molecule through reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) is key to unlocking its synthetic potential. However, predicting the regioselectivity and reaction outcomes can be a significant challenge. This is where computational analysis emerges as an indispensable tool, providing deep mechanistic insights that guide experimental design and optimization.
This guide provides an in-depth comparison of computational approaches for analyzing the reaction mechanisms of this compound. We will delve into the nuances of different theoretical models and their ability to predict reaction pathways, transition states, and product distributions for key transformations. By grounding our discussion in the principles of computational chemistry and referencing analogous experimental systems, this document aims to equip researchers with the knowledge to select and apply the most appropriate computational methods for their specific research objectives.
The Foundation: Understanding the Reactivity Landscape
The reactivity of this compound is governed by the interplay of the electronic effects of its halogen substituents. The fluorine atoms, being highly electronegative, activate the benzene ring towards nucleophilic attack, while the bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. The symmetrical nature of the molecule presents a challenge in achieving selective monofunctionalization. Computational analysis can illuminate the subtle energetic differences that dictate the preferred reaction site.
Comparative Analysis of Computational Methodologies
The accuracy of computational predictions hinges on the chosen level of theory, which encompasses the quantum mechanical method and the basis set used to describe the electronic structure of the molecule. For the reaction mechanisms involving this compound, Density Functional Theory (DFT) has proven to be a robust and computationally efficient choice.
Choosing the Right DFT Functional
The selection of the DFT functional is paramount. Different functionals vary in their treatment of electron exchange and correlation, which directly impacts the accuracy of calculated reaction energies and barriers. For transition-metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often provide a good balance of accuracy and computational cost.
| DFT Functional | Key Characteristics | Recommended Application |
| B3LYP | One of the most widely used hybrid functionals. Generally provides good geometries. | A good starting point for geometry optimizations. |
| PBE0 | A parameter-free hybrid functional. Often yields more accurate barrier heights than B3LYP. | Recommended for calculating reaction energetics and transition states. |
| M06-2X | A high-percentage Hartree-Fock exchange functional. Good for main-group thermochemistry and kinetics. | Suitable for SNAr reaction pathways. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion corrections. | Excellent for systems where non-covalent interactions are important. |
The Importance of the Basis Set
The basis set defines the set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like bromine, it is crucial to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution.
| Basis Set | Key Characteristics | Recommended Application |
| 6-31G(d,p) | A Pople-style basis set with polarization functions on heavy and hydrogen atoms. | A good choice for initial geometry optimizations. |
| def2-SVP | A Karlsruhe "split-valence polarization" basis set. | A robust choice for geometry optimizations and frequency calculations. |
| def2-TZVP | A "triple-zeta valence polarization" basis set. | Recommended for single-point energy calculations on optimized geometries for higher accuracy. |
| LANL2DZ | An effective core potential (ECP) basis set for heavier elements. | Can be used for palladium to reduce computational cost. |
Key Reaction Mechanisms: A Computational Perspective
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Computational studies can provide invaluable insights into the rate-determining step and the factors governing regioselectivity.
Mechanistic Overview:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Computational Workflow:
Caption: A typical computational workflow for studying reaction mechanisms.
For this compound, the two bromine atoms are chemically equivalent. Therefore, the initial oxidative addition of the palladium catalyst can occur at either C-Br bond with equal probability. The regioselectivity of a subsequent cross-coupling reaction on the mono-arylated product would be dictated by the electronic and steric influence of the newly introduced aryl group.
Experimental Protocol: Monofunctionalization of a Dibromobenzene Derivative
-
Reactants: 1,4-Dibromobenzene (1 equiv.), Arylboronic acid (1.1 equiv.), Pd(PPh3)4 (0.05 equiv.), K2CO3 (2 equiv.).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Procedure: To a solution of 1,4-dibromobenzene in the solvent system, add the arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Workup: After cooling to room temperature, extract the product with an organic solvent, dry over anhydrous MgSO4, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, it proceeds through a palladium-catalyzed cycle. Computational studies have been instrumental in understanding the role of the ligand and the base in this transformation.[1]
Mechanistic Overview:
The catalytic cycle is analogous to the Suzuki-Miyaura reaction, with the transmetalation step replaced by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.
Computational Considerations:
The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. Computational modeling of these ligands is essential for accurately predicting their influence on the reaction. A recent study on the microwave-assisted double amination of 1,4-dibromo-2,5-difluorobenzene provides a valuable experimental reference for what can be expected with the 1,5-isomer.[2] In this study, high yields were obtained, demonstrating the feasibility of functionalizing both bromine positions.[2]
Experimental Protocol: Double Amination of a Dibromodifluorobenzene [2]
-
Reactants: 1,4-Dibromo-2,5-difluorobenzene (1 equiv.), Amine (2.2 equiv.), Pd2(dba)3 (0.02 equiv.), XPhos (0.08 equiv.), NaOtBu (3 equiv.).
-
Solvent: Toluene.
-
Procedure: Combine the reactants in a microwave vial under an inert atmosphere.
-
Reaction Conditions: Heat the mixture in a microwave reactor at 150 °C for 10-30 minutes.
-
Workup: After cooling, the reaction mixture is filtered, and the product is purified by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms in this compound activate the ring for SNAr. The long-held belief was that these reactions proceed through a two-step mechanism involving a Meisenheimer intermediate. However, recent computational and experimental evidence suggests that many SNAr reactions proceed through a concerted mechanism, particularly with good leaving groups like bromide.[3][4]
Mechanistic Comparison: Stepwise vs. Concerted
Caption: Comparison of stepwise and concerted SNAr mechanisms.
Computational Prediction of Regioselectivity:
In this compound, nucleophilic attack can occur at the carbon atoms bearing the fluorine atoms. The regioselectivity will be influenced by the nature of the nucleophile and the reaction conditions. Computational modeling can predict the activation energies for attack at each position, thus identifying the most likely product. A study on the reaction of 1,2-dibromo-4,5-difluorobenzene demonstrated the feasibility of a double SNAr reaction, highlighting the potential for sequential functionalization.[5]
Experimental Protocol: SNAr on a Difluorobenzene Derivative [6]
-
Reactants: 1-X-2,4-difluorobenzene (1 equiv.), Morpholine (1.2 equiv.), Base (e.g., K2CO3) (2 equiv.).
-
Solvent: Deep Eutectic Solvent (e.g., Choline chloride/glycerol).
-
Procedure: Dissolve the difluorobenzene derivative and morpholine in the deep eutectic solvent. Add the base.
-
Reaction Conditions: Heat the mixture at a specified temperature and monitor the reaction progress by GC-MS.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent.
Summary and Recommendations
The computational analysis of reaction mechanisms involving this compound is a powerful strategy for predicting reactivity and guiding synthetic efforts.
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, DFT calculations using hybrid functionals like PBE0 with a triple-zeta basis set such as def2-TZVP are recommended for accurate energy predictions. The modeling should focus on the oxidative addition and reductive elimination steps to understand regioselectivity and catalyst performance.
-
For SNAr reactions, computational studies should explore both stepwise and concerted pathways. The M06-2X functional is a good choice for these types of reactions. The calculated activation barriers will provide insights into the preferred mechanism and regioselectivity.
By combining high-level computational analysis with insights from experimental studies on analogous systems, researchers can unlock the full synthetic potential of this compound and accelerate the development of novel functional molecules.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Fluorine in the Reactions of 1,5-Dibromo-2,4-difluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine profoundly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth technical comparison of 1,5-dibromo-2,4-difluorobenzene, assessing how its fluorine substituents dictate its performance in a range of pivotal synthetic transformations compared to less-fluorinated and non-fluorinated analogues. The experimental data and protocols herein serve to validate the theoretical principles and guide the practical application of this versatile building block.
The Duality of Fluorine's Electronic Influence
Fluorine's impact on an aromatic ring is a nuanced interplay of two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework.[1] This effect is dominant and significantly lowers the electron density of the aromatic ring, increasing its electrophilicity. In this compound, the two fluorine atoms synergistically deactivate the ring towards electrophilic aromatic substitution but, crucially, activate it towards nucleophilic attack.[2][3]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, a resonance effect that directs incoming electrophiles to the ortho and para positions.[4] However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance donation is weak compared to its strong inductive withdrawal.
This combination of a strong -I and weak +M effect makes the carbon atoms attached to fluorine electron-poor, and also acidifies the C-H protons ortho to the fluorine atoms, a feature that can be exploited in metalation reactions.
Comparative Reactivity in Key Transformations
The following sections compare the reactivity of this compound with its non-fluorinated counterpart, 1,3-dibromobenzene, in several common and synthetically valuable reactions.
Nucleophilic Aromatic Substitution (SNAr)
The strong inductive electron withdrawal by the two fluorine atoms in this compound renders the aromatic ring highly electron-deficient and thus, exceptionally activated for nucleophilic aromatic substitution (SNAr). This is a stark contrast to 1,3-dibromobenzene, which is generally unreactive towards SNAr unless harsh conditions are employed or additional activating groups (like a nitro group) are present.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5] The electron-withdrawing fluorine atoms stabilize this negative charge, lowering the activation energy of the rate-determining nucleophilic addition step.[3]
Logical Workflow for a Comparative SNAr Experiment
Caption: Workflow for comparing SNAr reactivity.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry sealed tube, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add sodium methoxide (1.2 mmol) to the solution.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds in this compound are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. The electronic effects of the fluorine atoms can influence the rate-determining oxidative addition step of the catalytic cycle. The electron-withdrawing nature of fluorine generally makes the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst, potentially leading to faster reaction rates compared to non-fluorinated analogues.
Comparative Yield Data for Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference Substrate |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High (anticipated) | N/A |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | Analogous Systems[6] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | Analogous Systems[6] |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol for mono-coupling or 2.4 mmol for double-coupling), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Stille and Sonogashira Couplings
Similar to the Suzuki coupling, the Stille (using organostannanes)[4][7] and Sonogashira (using terminal alkynes)[2][8] reactions are expected to proceed efficiently with this compound. The electron-deficient nature of the aromatic ring should facilitate the oxidative addition step. In Sonogashira couplings, the use of a copper(I) co-catalyst is common.[2]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (e.g., phenylacetylene, 1.1 mmol for mono-coupling).
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until completion (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, filter to remove salts, and purify the product by column chromatography.
Metal-Halogen Exchange
The reaction of aryl bromides with organolithium reagents (e.g., n-butyllithium) to form aryllithium species is a fundamental transformation. The rate of this exchange follows the order I > Br > Cl >> F.[9][10] The fluorine atoms in this compound play a significant role in this reaction. Their inductive effect increases the acidity of the adjacent C-H protons and can also influence the rate and regioselectivity of the bromine-lithium exchange.
The fluorine atom can act as a directing group, favoring lithiation at the ortho position. However, in this compound, both bromine atoms are ortho to a fluorine atom. The relative rates of exchange at these two positions can be influenced by subtle electronic and steric factors, as well as the reaction conditions (temperature, solvent). It is anticipated that the bromine-lithium exchange would be faster for this compound compared to 1,3-dibromobenzene due to the activating effect of the fluorine atoms.
Logical Flow of a Regioselective Metal-Halogen Exchange Study
Caption: Workflow for studying metal-halogen exchange.
Experimental Protocol: Lithium-Bromine Exchange
-
Reaction Setup: To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe.
-
Exchange: Stir the mixture at -78 °C for 30 minutes.
-
Quenching: Add an electrophile (e.g., freshly distilled benzaldehyde, 1.2 mmol) and stir for another hour at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, concentrate, and purify by column chromatography.
Conclusion
The presence of two fluorine atoms in this compound profoundly alters its reactivity compared to non-fluorinated analogues like 1,3-dibromobenzene. The strong inductive effect of fluorine is the dominant factor, leading to:
-
Enhanced susceptibility to nucleophilic aromatic substitution: The electron-deficient ring is highly activated for SNAr reactions.
-
Increased reactivity in palladium-catalyzed cross-coupling: The C-Br bonds are more readily activated towards oxidative addition.
-
Facilitated metal-halogen exchange: The exchange with organolithium reagents is expected to be faster.
These predictable, fluorine-driven effects make this compound a valuable and versatile building block for the synthesis of complex, highly functionalized aromatic compounds, with wide-ranging applications in pharmaceutical and materials science. Understanding these electronic principles is key to effectively harnessing its synthetic potential.
References
- 1. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 10. joss.tcnj.edu [joss.tcnj.edu]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Sonogashira Coupling of 1,5-Dibromo-2,4-difluorobenzene
For researchers, scientists, and professionals in drug development, the Sonogashira cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules.[1] This guide provides an in-depth technical comparison of catalyst systems for the Sonogashira coupling of 1,5-Dibromo-2,4-difluorobenzene, an electron-deficient substrate of significant interest in materials science and pharmaceutical development. Our focus is on providing actionable data and experimental insights to facilitate catalyst selection and optimization.
The Challenge of Electron-Deficient Substrates in Sonogashira Coupling
The Sonogashira coupling of aryl halides with terminal alkynes is a robust and versatile reaction.[2] However, the electronic nature of the aryl halide can significantly impact reaction efficiency. Electron-deficient substrates, such as this compound, present a unique challenge. The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, which can affect the oxidative addition step in the catalytic cycle. Consequently, careful selection of the catalyst system is paramount to achieving high yields and reaction rates.
Understanding the Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst is responsible for the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex.[1]
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-Dibromo-2,4-difluorobenzene
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 1,5-Dibromo-2,4-difluorobenzene, a halogenated aromatic compound. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, offering the scientific rationale behind each recommended step to empower you with a deeper understanding of safe chemical handling.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is essential. This compound is classified as a hazardous substance, and its primary risks are as follows:
-
Irritant: It is known to cause irritation to the skin, eyes, and respiratory tract.[1][2] Prolonged or repeated exposure can lead to more severe health effects.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[3] Therefore, improper disposal that allows entry into drains or waterways is strictly prohibited.[3][4][5]
Upon thermal decomposition, such as in a fire, this compound can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[1][4][5]
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
A proactive approach to safety begins with the correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are required.[1][6] | To prevent eye irritation or serious eye damage from splashes or contact with the chemical.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are essential.[7] | To prevent skin contact, which can cause irritation.[2] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes must be worn.[7] | To minimize the risk of accidental skin exposure. |
| Respiratory Protection | In poorly ventilated areas or when there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1] | To protect the respiratory tract from irritation.[2] |
Handling Precautions:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoid generating dust or aerosols during handling and disposal.[1][6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][9]
The Disposal Workflow: A Step-by-Step Protocol
The required method for the disposal of this compound is through a licensed hazardous waste management company. This is due to its classification as a halogenated organic compound, which is subject to specific environmental regulations.[10]
Step 1: Waste Segregation
-
Action: Collect all waste containing this compound in a designated, compatible, and properly sealed waste container.[4][11]
-
Rationale: Halogenated organic wastes must be segregated from non-halogenated wastes to ensure proper treatment and disposal, typically high-temperature incineration.[8][10] Mixing with other waste streams can create dangerous chemical reactions and complicate the disposal process.
Step 2: Container Labeling
-
Action: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., irritant, environmental hazard)
-
-
Rationale: Proper labeling is a regulatory requirement and is crucial for communicating the hazards of the container's contents to all personnel and to the waste disposal contractor.
Step 3: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be:
-
Rationale: Safe temporary storage prevents accidental spills, reactions, and exposure to personnel. Storing away from ignition sources is critical as flammable vapors can accumulate.
Step 4: Arranging for Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Rationale: Hazardous waste disposal is a regulated activity that requires specialized expertise and permits. Professional contractors are equipped to transport and dispose of the waste in compliance with all local, state, and federal regulations.
Step 5: Documentation
-
Action: Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal.
-
Rationale: Accurate record-keeping is essential for regulatory compliance and for tracking the lifecycle of hazardous materials within your facility.
Disposal Decision-Making Flowchart
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. 1,4-Dibromo-2,5-difluorobenzene(327-51-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | C6H2Br2F2 | CID 10564511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. cdnisotopes.com [cdnisotopes.com]
Mastering the Bench: A Guide to Safely Handling 1,5-Dibromo-2,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my aim is to equip you not just with products, but with the critical knowledge to use them safely and effectively. This guide moves beyond standard safety data sheets to provide a deep, procedural understanding of handling 1,5-Dibromo-2,4-difluorobenzene, a halogenated aromatic compound that demands rigorous safety protocols. Our focus is on proactive safety—understanding the why behind each step to build a self-validating system of laboratory practice.
Immediate Safety Profile: Understanding the Risks
This compound is a solid organic compound that presents several key hazards upon exposure. It is crucial to recognize these risks as the foundation for all handling protocols. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
While no specific Occupational Exposure Limit (OEL) has been established by major regulatory bodies like OSHA for this compound, the limits for related compounds underscore the need for caution. For instance, the OSHA Permissible Exposure Limit (PEL) for Bromine is 0.1 ppm as an 8-hour time-weighted average.[1] Similarly, NIOSH has set a Recommended Exposure Limit (REL) for Benzene, another aromatic compound, at a TWA of 0.1 ppm.[2][3][4] Given the presence of bromine and its aromatic structure, all handling should be performed with the goal of minimizing any potential exposure.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by a thorough risk assessment of the specific task at hand. The quantity of the chemical, its physical state (solid or in solution), and the procedure being performed are all critical variables.
Foundational PPE (Required for all handling)
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.
-
Footwear: Closed-toe and closed-heel shoes must be worn.
Task-Specific Hand Protection
Aromatic and halogenated hydrocarbons are known to attack many standard glove materials.[5] Disposable nitrile gloves, while common in laboratories, offer poor resistance to these compounds and should be considered for splash protection only, to be changed immediately upon contact.[6] For more rigorous applications, more robust glove materials are necessary.
| Glove Material | Resistance to Aromatic/Halogenated Hydrocarbons | Recommended Use Case for this compound |
| Nitrile | Poor to Fair | Splash Protection Only: Handling sealed containers, weighing small (mg) quantities in a contained balance. Must be changed immediately upon any contamination. |
| Neoprene | Fair to Good | Extended Handling: Suitable for preparing solutions or setting up reactions where incidental contact is possible. |
| Butyl Rubber | Good | High-Risk Tasks: Recommended for spill cleanup or procedures with a significant risk of direct contact. Note: Butyl rubber performs poorly with some aliphatic and aromatic hydrocarbons.[7] |
| Viton® | Excellent | Best Protection: Ideal for prolonged handling, large-scale reactions, and spill response. Viton® shows excellent resistance to bromine and aromatic hydrocarbons.[8][9][10] |
Causality: The choice of glove material is based on preventing permeation, which is the process where a chemical passes through a protective material on a molecular level.[11] Thicker gloves generally provide greater chemical resistance.[7] Always consult the manufacturer's specific chemical resistance data for breakthrough times.[12][13]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for minimizing exposure and ensuring a safe experimental process.
Preparation Phase
-
Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) and this guide.
-
Designate Area: All work with this compound must be conducted within a certified chemical fume hood.[14]
-
Assemble Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before introducing the chemical.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
Handling Phase
-
Weighing Solid Compound: When weighing the solid, do so within the fume hood or in an enclosed balance to prevent dust inhalation.[15] Use anti-static weigh boats to minimize dispersal of the powder.
-
Transfer and Reaction: Keep the fume hood sash at the lowest possible working height.[14] Use appropriate tools like spatulas or powder funnels for transfers. If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Monitoring: Continuously observe the reaction for any unexpected changes. Do not leave the reaction unattended.
Post-Handling & Decontamination
-
Quenching: If necessary, quench the reaction carefully according to your specific experimental protocol before workup.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[14]
Disposal Plan: The Criticality of Waste Segregation
Proper disposal is a cornerstone of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal procedures.
The Causality of Segregation: Halogenated waste must be segregated from non-halogenated waste streams.[16] The primary reason is that the disposal methods differ significantly. Halogenated waste is typically destroyed via high-temperature incineration.[17] Burning mixed waste (halogenated and non-halogenated) can be more costly and may require different incinerator conditions and scrubbing technologies to handle the production of acidic gases like hydrochloric acid (HCl).[18][19] Mixing can also lead to dangerous chemical reactions within the waste container.[20]
Step-by-Step Disposal Protocol
-
Use a Designated Container: Collect all waste containing this compound, including contaminated solids and rinsates, in a dedicated, properly labeled container for "Halogenated Organic Waste."[14][18]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents.[18]
-
Container Management: Keep the waste container tightly sealed when not in use. Do not overfill; leave at least 1 inch of headspace for expansion.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Provide the Environmental Health and Safety (EHS) office with an accurate list of the container's contents.
By integrating these expert-level protocols and understanding the rationale behind them, you can build a robust safety culture in your laboratory. Always prioritize a thorough risk assessment before beginning any new procedure.
References
- 1. BROMINE | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 3. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 4. NIOSH Pocket Guide: Benzene [ccinfoweb.cchst.ca]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chemtools.com.au [chemtools.com.au]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. campusoperations.temple.edu [campusoperations.temple.edu]
- 19. epa.gov [epa.gov]
- 20. gauthmath.com [gauthmath.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
